Chondramide D
Beschreibung
(4R,7R,10S,13S,15E,17R,18R)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone has been reported in Chondromyces crocatus with data available.
a cytostatic cyclodepsipeptide; isolated from Chondromyces crocatus; structure given in first source
Eigenschaften
Molekularformel |
C35H43ClN4O6 |
|---|---|
Molekulargewicht |
651.2 g/mol |
IUPAC-Name |
(4R,7R,10S,13S,15E,17R,18R)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN4O6/c1-19-15-20(2)23(5)46-31(42)18-29(24-11-13-25(41)14-12-24)39-34(44)30(17-27-26-9-7-8-10-28(26)38-32(27)36)40(6)35(45)22(4)37-33(43)21(3)16-19/h7-15,20-23,29-30,38,41H,16-18H2,1-6H3,(H,37,43)(H,39,44)/b19-15+/t20-,21+,22+,23-,29-,30-/m1/s1 |
InChI-Schlüssel |
IWARTZQXZZVCBY-AJVIBBBTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Chondramide D: A Technical Guide to its Discovery, Isolation, and Characterization from Chondromyces crocatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide D, a potent cyclodepsipeptide produced by the myxobacterium Chondromyces crocatus, has garnered significant interest in the scientific community for its pronounced cytostatic and antifungal activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of C. crocatus, followed by the extraction and purification of the target compound. Furthermore, this document summarizes the key analytical data for this compound and presents diagrams of its biosynthetic pathway and its mechanism of action on the actin cytoskeleton. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and drug development.
Introduction
Myxobacteria are a unique group of soil-dwelling bacteria renowned for their complex social behavior and their prolific production of structurally diverse and biologically active secondary metabolites.[1] Among these, the chondramides, a family of cyclodepsipeptides isolated from Chondromyces crocatus, have emerged as promising candidates for anticancer drug development.[2] This guide focuses specifically on this compound, a chlorinated analog within this family, and provides a detailed technical overview of its discovery and isolation.
This compound, along with its congeners, exerts its potent cytotoxic effects by targeting the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[2][3] By inducing actin polymerization, this compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[3] The unique mode of action and significant potency of this compound underscore its potential as a lead compound for the development of novel anticancer therapeutics.
This document outlines the key methodologies for the production and isolation of this compound, presents its physicochemical and biological data in a structured format, and provides visual representations of the underlying biological pathways to facilitate a deeper understanding of this promising natural product.
Discovery and Producing Organism
This compound is a natural product synthesized by the myxobacterium Chondromyces crocatus. The producing strain, often cited as Chondromyces crocatus Cm c5, is a Gram-negative bacterium characterized by its ability to form complex multicellular structures called fruiting bodies. The genome of C. crocatus is notably large, encoding a vast array of biosynthetic gene clusters responsible for the production of a diverse arsenal (B13267) of secondary metabolites.
The discovery of the chondramides was the result of screening programs aimed at identifying novel bioactive compounds from myxobacteria. These efforts led to the identification of a family of related cyclodepsipeptides, including this compound, which exhibited potent antifungal and cytotoxic properties. The structure of this compound is distinguished by the presence of a chlorine atom on the β-tyrosine residue.
Experimental Protocols
Cultivation of Chondromyces crocatus
The production of this compound is achieved through the fermentation of Chondromyces crocatus. The following protocol is based on established methods for the cultivation of this myxobacterium.
Medium Preparation (VY/2 Medium)
The VY/2 medium is commonly used for the cultivation of Chondromyces crocatus. The composition of the medium is as follows:
| Component | Amount per 1 Liter |
| Baker's yeast | 2.50 g |
| CaCl₂ x 2H₂O | 1.36 g |
| Vitamin B12 | 0.50 mg |
| Agar (B569324) (for solid medium) | 8.00 g |
| Distilled water | 1000.00 ml |
Preparation Steps:
-
Prepare a stock suspension of baker's yeast (5 g in 100 ml of distilled water), adjust the pH to 6.5, and autoclave.
-
Dissolve CaCl₂ x 2H₂O in distilled water.
-
Add the required volume of the autoclaved yeast stock suspension to the CaCl₂ solution.
-
Adjust the pH of the medium to 7.2 with KOH.
-
For solid medium, add the agar and autoclave. For liquid medium (broth), omit the agar and autoclave.
-
Sterilize the Vitamin B12 solution separately by filtration and add it to the cooled, autoclaved medium.
Fermentation Conditions:
-
Inoculum: An active culture of Chondromyces crocatus from a VY/2 agar plate is used to inoculate the liquid VY/2 medium.
-
Culture Volume: Fermentation can be carried out in shake flasks of appropriate volumes.
-
Incubation Temperature: The culture is incubated at room temperature (approximately 25-30°C).
-
Agitation: The flasks are placed on a rotary shaker at a moderate speed (e.g., 160 rpm) to ensure adequate aeration.
-
Incubation Time: The fermentation is typically carried out for 14 days.
Extraction and Purification of this compound
The following is a general workflow for the extraction and purification of this compound from the fermentation broth.
Workflow for this compound Isolation
Caption: A generalized workflow for the extraction and purification of this compound.
Detailed Protocol:
-
Cell Harvesting: The fermentation broth is centrifuged to separate the cell pellet from the supernatant. The supernatant is discarded.
-
Extraction: The cell pellet is extracted exhaustively with an organic solvent such as methanol or acetone to liberate the chondramides.
-
Solvent Partitioning: The resulting crude extract is concentrated and then subjected to solvent-solvent partitioning, for example, between ethyl acetate (B1210297) and water. The organic phase, containing the chondramides, is collected.
-
Chromatographic Purification: The organic phase is dried, concentrated, and then subjected to one or more rounds of column chromatography to remove impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, often with a trifluoroacetic acid (TFA) modifier. Fractions are collected and those containing pure this compound, as determined by analytical HPLC and mass spectrometry, are pooled and lyophilized.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₅H₄₃ClN₄O₆ |
| Molecular Weight | 667.2 g/mol |
| Appearance | White amorphous powder |
| Bioactivity | Cytostatic, Antifungal |
| Mechanism of Action | Actin cytoskeleton stabilization |
Biological Activity of this compound
| Cell Line | IC₅₀ (nM) | Reference |
| L-929 (mouse fibroblasts) | ~5 | |
| KB-3-1 (human cervix carcinoma) | ~3 | |
| PTK-2 (rat kangaroo kidney epithelium) | ~85 |
Spectroscopic Data for this compound
A comprehensive set of spectroscopic data is essential for the unambiguous identification of this compound. The following table is a template for the required data, which should be populated with experimentally determined values.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data to be populated | Data to be populated |
High-Resolution Mass Spectrometry (HR-MS) Data:
-
Calculated m/z: [M+H]⁺ value to be populated
-
Observed m/z: [M+H]⁺ value to be populated
Signaling and Biosynthetic Pathways
This compound Signaling Pathway
This compound exerts its cytotoxic effects by directly targeting the actin cytoskeleton. This interaction leads to the stabilization of actin filaments and the induction of actin polymerization. This disruption of the dynamic actin network interferes with crucial cellular processes such as cell migration and division. One of the key downstream effects of this compound treatment is the inhibition of the RhoA signaling pathway. RhoA is a small GTPase that plays a central role in regulating cell contractility and stress fiber formation. By diminishing the activity of RhoA and its downstream effector, myosin light chain 2 (MLC2), this compound reduces cellular contractility, which is a critical factor in cancer cell invasion and metastasis.
Proposed Signaling Pathway of this compound
Caption: The proposed signaling pathway of this compound, highlighting its effect on the actin cytoskeleton and the subsequent inhibition of the RhoA pathway.
This compound Biosynthesis
This compound is synthesized via a mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. The biosynthetic gene cluster encodes a series of modular enzymes that assemble the molecule from simple precursors. Key steps in the biosynthesis include the formation of the unusual amino acid (R)-β-tyrosine by a tyrosine aminomutase (CmdF) and the chlorination of the tryptophan residue by a tryptophan-2-halogenase (CmdE). The polyketide portion of the molecule is assembled by PKS modules, while the amino acid building blocks are incorporated by NRPS modules. The final cyclization and release of the molecule are catalyzed by a thioesterase domain.
Simplified Biosynthesis Pathway of this compound
Caption: A simplified overview of the this compound biosynthetic pathway, illustrating the roles of PKS and NRPS modules and key tailoring enzymes.
Conclusion
This compound stands out as a highly promising natural product with significant potential for development as an anticancer agent. Its unique mechanism of action, involving the stabilization of the actin cytoskeleton and inhibition of the RhoA signaling pathway, offers a novel approach to cancer therapy. This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from its native producer, Chondromyces crocatus. The detailed experimental protocols and compiled data serve as a valuable resource for researchers seeking to work with this potent cyclodepsipeptide. Further investigation into the structure-activity relationships of the chondramides and the optimization of their production will be crucial for advancing these compelling molecules towards clinical applications.
References
Chondramide D: An In-depth Technical Guide to its Mechanism of Action on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramides are a family of cyclic depsipeptides produced by the myxobacterium Chondromyces crocatus. These natural products have garnered significant interest in the scientific community for their potent cytotoxic and actin-stabilizing properties. Chondramide D, a notable member of this family, exerts its biological effects primarily through its interaction with the actin cytoskeleton, a critical component in a multitude of cellular processes including cell division, migration, and maintenance of cell shape. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the actin cytoskeleton, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The biological activity of this compound and its analogs has been quantified across various studies. The following tables summarize the key data points related to their cytotoxic effects and impact on cellular processes.
Table 1: IC50 Values of Chondramides in Human Cancer Cell Lines
| Chondramide Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Chondramide A | Various | Tumor Cell Lines | 3 - 85 | [1] |
| Chondramide B | Various | Tumor Cell Lines | 3 - 85 | [1] |
| Chondramide C | Various | Tumor Cell Lines | 3 - 85 | [1] |
| This compound | Various | Tumor Cell Lines | 3 - 85 | [1] |
Table 2: Effects of Chondramide on Cell Migration and Invasion
| Cell Line | Treatment | Concentration (nM) | Inhibition of Migration (%) | Inhibition of Invasion (%) | Reference |
| MDA-MB-231 | Chondramide | 30 | ~30 | ~50 | [2] |
| MDA-MB-231 | Chondramide | 100 | ~40 | >50 | |
| 4T1-Luc | Chondramide | 30 | ~38 | Not Reported | |
| 4T1-Luc | Chondramide | 100 | ~46 | Not Reported |
Mechanism of Action
This compound's primary mechanism of action involves the stabilization of filamentous actin (F-actin). Unlike actin-depolymerizing agents, this compound promotes the polymerization of globular actin (G-actin) into F-actin and stabilizes the resulting filaments, leading to an accumulation of actin polymers within the cell. This disruption of the dynamic equilibrium of actin polymerization and depolymerization has profound consequences on cellular function.
Effects on Actin Cytoskeleton Organization
Fluorescence microscopy studies have revealed that treatment with chondramides leads to a significant disruption of the normal actin cytoskeleton organization. In treated cells, there is a noticeable reduction in stress fibers and the appearance of actin aggregates, often localized near the nucleus. This alteration of the actin network interferes with processes that rely on dynamic actin rearrangements, such as cell motility and cytokinesis.
Inhibition of Cellular Contractility and Migration through the RhoA Signaling Pathway
A key aspect of this compound's anti-metastatic potential lies in its ability to reduce cellular contractility. This effect is mediated through the inhibition of the RhoA signaling pathway, a central regulator of actin-myosin-based contractility. Specifically, Chondramide treatment leads to a decrease in the activity of RhoA, which in turn reduces the phosphorylation of Myosin Light Chain 2 (MLC-2). Phosphorylated MLC-2 is essential for the activation of myosin II, the motor protein that drives cellular contraction.
Furthermore, Chondramide has been shown to decrease the phosphorylation and activation of Vav2, a guanine (B1146940) nucleotide exchange factor (GEF) that activates RhoA. By inhibiting Vav2, Chondramide effectively dampens the entire RhoA-mediated contractile signaling cascade. It is noteworthy that other signaling pathways, such as those involving Rac1, EGFR, Akt, and Erk, appear to be unaffected by Chondramide treatment.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's impact on the RhoA signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects.
Experimental Protocols
Actin Polymerization Assay (Pyrene-Labeled Actin)
Objective: To quantitatively measure the effect of this compound on the kinetics of actin polymerization in vitro.
Materials:
-
Pyrene-labeled rabbit muscle actin
-
Unlabeled rabbit muscle actin
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Procedure:
-
Prepare a 10% pyrene-labeled actin monomer solution by mixing pyrene-labeled and unlabeled actin in G-buffer on ice. The final actin concentration should be in the low micromolar range (e.g., 2-4 µM).
-
Add this compound or DMSO (vehicle control) to the actin solution to the desired final concentration. Incubate on ice for 5 minutes.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately transfer the reaction mixture to a quartz cuvette and place it in the fluorometer.
-
Record the fluorescence intensity at 407 nm (excitation at 365 nm) over time. Measurements should be taken at regular intervals (e.g., every 10-15 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau).
-
Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the elongation phase.
Fluorescence Microscopy of the Actin Cytoskeleton
Objective: To visualize the effects of this compound on the organization of the actin cytoskeleton in cultured cells.
Materials:
-
Adherent cells (e.g., MDA-MB-231) cultured on glass coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 4, 8, or 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS containing 1% BSA for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.
Boyden Chamber Cell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) for a 24-well plate
-
Cancer cells (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
For invasion assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation. For migration assays, this step is omitted.
-
Harvest and resuspend the cancer cells in serum-free medium containing the desired concentrations of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration/invasion (e.g., 24 hours).
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixing solution for 10 minutes.
-
Stain the fixed cells with a staining solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells on the lower surface of the membrane using a microscope. The number of migrated/invaded cells can be quantified by counting cells in several random fields of view.
Conclusion
This compound is a potent modulator of the actin cytoskeleton with significant anti-proliferative and anti-metastatic properties. Its mechanism of action is centered on the stabilization of F-actin, leading to a disruption of cellular actin dynamics. This, in turn, inhibits cellular contractility and migration through the targeted suppression of the RhoA signaling pathway. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate molecular interactions of this compound and to explore its potential as a therapeutic agent in the field of oncology and beyond. The quantitative data and visual models presented serve as a valuable resource for drug development professionals aiming to leverage the unique properties of this promising natural product.
References
The Biological Activity of Chondramide D: A Technical Guide for Researchers
An In-depth Examination of the Cyclodepsipeptide's Antineoplastic and Anti-metastatic Properties
Chondramide D, a member of the chondramide family of cyclic depsipeptides isolated from the myxobacterium Chondromyces crocatus, has emerged as a potent bioactive compound with significant antineoplastic and anti-metastatic activities. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Core Mechanism of Action: Actin Cytoskeleton Stabilization
This compound exerts its primary biological effects by targeting the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. Similar to well-known actin-binding agents like jasplakinolide (B32604) and phalloidin, this compound stabilizes filamentous actin (F-actin), thereby disrupting the dynamic equilibrium of actin polymerization and depolymerization. This stabilization of the actin cytoskeleton leads to the inhibition of essential cellular processes that are highly dependent on actin dynamics, ultimately resulting in cytostatic and cytotoxic effects.
Quantitative Biological Activity
The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the nanomolar range.
Table 1: Cytotoxicity of Chondramides (A-D) Against Various Cancer Cell Lines.[1]
| Cell Line | Cell Type | Chondramide A IC50 (nM) | Chondramide B IC50 (nM) | Chondramide C IC50 (nM) | This compound IC50 (nM) |
| L-929 | Mouse Fibrosarcoma | 3 | 10 | 12 | 25 |
| PTK-2 | Rat Kangaroo Kidney Epithelial | 4 | 15 | 20 | 30 |
| A-431 | Human Epidermoid Carcinoma | 5 | 20 | 25 | 40 |
| HeLa | Human Cervical Carcinoma | 6 | 25 | 30 | 50 |
| SW-480 | Human Colon Adenocarcinoma | 10 | 35 | 45 | 85 |
Data sourced from Bollacke et al., Journal of the National Cancer Institute, 1998.[1]
Anti-Metastatic Effects and a Key Signaling Pathway
Beyond its direct cytotoxic effects, Chondramide has been shown to inhibit cancer cell migration and invasion, key processes in metastasis.[2][3] This anti-metastatic activity is mediated through the disruption of cellular contractility.
Inhibition of the RhoA Signaling Pathway
Chondramide treatment has been demonstrated to decrease the activity of the small GTPase RhoA.[2] RhoA is a critical regulator of the actin cytoskeleton and cell contractility. Its inhibition by Chondramide leads to a downstream reduction in the phosphorylation of Myosin Light Chain 2 (MLC2), a key event in the generation of contractile forces. This disruption of the RhoA-MLC2 axis results in diminished cellular contractility, thereby impairing the ability of cancer cells to migrate and invade surrounding tissues. Notably, other signaling pathways involving EGFR, Akt, Erk, and Rac1 appear to be unaffected by Chondramide treatment.
Caption: this compound signaling pathway in the inhibition of metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Chondramide's biological activity.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from the methodology used to determine the IC50 values of chondramides.
-
Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell proliferation assay.
Boyden Chamber Invasion Assay
This protocol is based on the methodology used to assess the anti-invasive properties of Chondramide.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a polycarbonate membrane (8 µm pore size) with Matrigel (BD Biosciences) and allow it to solidify.
-
Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden apparatus. Add 2.5 x 10^4 cells in 200 µL of serum-free medium containing this compound (e.g., 30 nM or 100 nM) or vehicle control to the upper chamber.
-
Incubation: Incubate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a 0.5% crystal violet solution.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Caption: Workflow for the Boyden chamber invasion assay.
RhoA Activity Pull-Down Assay
This protocol is based on the methodology used to determine the effect of Chondramide on RhoA activity.
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Clarify the cell lysates by centrifugation.
-
Pull-Down: Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) beads to specifically pull down active, GTP-bound RhoA.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for RhoA.
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative amount of active RhoA.
Caption: Workflow for the RhoA activity pull-down assay.
Conclusion
This compound is a potent cyclodepsipeptide with significant antiproliferative and anti-metastatic properties. Its mechanism of action, centered on the stabilization of the actin cytoskeleton and the subsequent inhibition of the RhoA signaling pathway, makes it a compelling candidate for further investigation in cancer drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted biological activities of this compound and its analogs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility | PLOS One [journals.plos.org]
Chondramide D: An In-Depth Technical Guide to an Actin Polymerization Inducing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide D, a cyclic depsipeptide of myxobacterial origin, has emerged as a potent modulator of the actin cytoskeleton. This technical guide provides a comprehensive overview of this compound, with a primary focus on its role as an inducer of actin polymerization. The document details its mechanism of action, impact on cellular signaling pathways, and its potential as an anti-cancer agent, particularly in the context of metastasis. Quantitative data on its biological activity are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its molecular interactions and experimental applications.
Introduction
Chondramides are a family of cyclic depsipeptides (Chondramide A, B, C, and D) produced by the myxobacterium Chondromyces crocatus[1]. These natural products have garnered significant interest due to their potent biological activities, including cytostatic and anti-metastatic properties[2][3]. This compound, like its congeners, exerts its effects primarily by targeting the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division[1][4]. By inducing the polymerization and stabilization of actin filaments, this compound disrupts the dynamic nature of the actin network, leading to profound consequences for cellular function[2][4]. This guide will delve into the technical details of this compound's interaction with actin and the downstream cellular effects.
Mechanism of Action: Induction of Actin Polymerization
This compound functions as a potent inducer of actin polymerization[2]. It binds to filamentous actin (F-actin), stabilizing the filaments and shifting the equilibrium from monomeric globular actin (G-actin) towards F-actin[4]. This action is comparable to that of other well-known actin-stabilizing agents like phalloidin (B8060827) and jasplakinolide[1][4]. The stabilization of actin filaments by this compound leads to the formation of abnormal actin aggregates within the cell, disrupting the normal architecture of the cytoskeleton[2][4]. This hyperpolymerization depletes the pool of available G-actin, thereby interfering with normal actin dynamics required for various cellular processes[2].
Cellular Effects and Anti-Metastatic Properties
The primary consequence of this compound-induced actin hyperpolymerization is the disruption of cellular processes that rely on a dynamic actin cytoskeleton. This is particularly relevant in the context of cancer metastasis, which is heavily dependent on cell motility and invasion[2][3].
Inhibition of Cell Migration and Invasion
Studies have demonstrated that this compound significantly inhibits the migration and invasion of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line, at nanomolar concentrations[2]. This inhibition is a direct result of the stabilization of the actin cytoskeleton, which prevents the formation of cellular protrusions like lamellipodia and filopodia that are essential for cell movement[2].
Reduction of Cellular Contractility
A key aspect of this compound's anti-metastatic activity is its ability to reduce cellular contractility[2][3]. Cell contractility, driven by the interaction of actin and myosin, is crucial for amoeboid-like cancer cell invasion[2]. This compound's interference with actin dynamics disrupts the contractile machinery of the cell[2].
Signaling Pathways Modulated by this compound
This compound's effects on cellular contractility and migration are mediated through the modulation of specific signaling pathways, most notably the RhoA/ROCK pathway[2][5].
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of actin-myosin contractility. This compound treatment leads to a significant decrease in the activity of the small GTPase RhoA[2][3]. The inactivation of RhoA has several downstream consequences:
-
Reduced Myosin Light Chain 2 (MLC-2) Phosphorylation: Active RhoA promotes the phosphorylation of MLC-2 through ROCK (Rho-associated coiled-coil containing protein kinase). Phosphorylated MLC-2 is essential for myosin II activity and, consequently, cell contractility. This compound treatment results in reduced levels of phosphorylated MLC-2[2][3].
-
Inhibition of Vav2 Activation: Vav2, a guanine (B1146940) nucleotide exchange factor (GEF) for RhoA, is also affected. This compound treatment leads to a decrease in the phosphorylation and activation of Vav2[2][3].
The concerted inhibition of RhoA, Vav2, and MLC-2 phosphorylation culminates in a potent suppression of cellular contractility, thereby hindering cancer cell invasion[2].
Quantitative Data
The biological activity of chondramides has been quantified in various studies. While specific data for this compound is limited in some contexts, the available information provides valuable insights into its potency.
| Compound Family | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| Chondramides (A-D) | Cell Proliferation Inhibition | Various Tumor Cell Lines | 3 - 85 nM | [1] |
| This compound | Induction of Morphological Malformations | Micrasterias denticulata (green alga) | 10 µM (lowest effective concentration) | [4] |
| Chondramide (unspecified) | Inhibition of Cell Migration | MDA-MB-231 (human breast cancer) | Significant inhibition at 30 nM & 100 nM | [2] |
| Chondramide (unspecified) | Inhibition of Cell Invasion | MDA-MB-231 (human breast cancer) | Significant inhibition at 30 nM & 100 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the effect of this compound on the kinetics of actin polymerization in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
Polymerization Buffer (10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Prepare a master mix of G-actin (e.g., 4 µM final concentration with 5-10% pyrene-labeled actin) in G-buffer on ice.
-
Add this compound or DMSO (vehicle control) to the G-actin mix at the desired final concentrations.
-
Incubate the mixture for 2 minutes on ice to allow for drug-protein interaction.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer and mix gently.
-
Immediately transfer the reaction mixture to a fluorometer cuvette.
-
Monitor the increase in fluorescence over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.
-
Record data at regular intervals until the polymerization reaches a plateau.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
Fluorescence Microscopy of the Actin Cytoskeleton
This protocol details the staining of the actin cytoskeleton in cultured cells to visualize the effects of this compound treatment.
Materials:
-
Cultured cells (e.g., MDA-MB-231) on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 30 nM, 100 nM) or DMSO for the desired duration (e.g., 4, 8, 24 hours).
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) in blocking buffer for 20-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filter sets.
Conclusion
This compound is a potent actin polymerization-inducing agent with significant anti-metastatic potential. Its ability to disrupt the actin cytoskeleton and inhibit the RhoA/ROCK signaling pathway highlights it as a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers investigating the multifaceted activities of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to identify specific biomarkers for its activity.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chondramides, novel cyclodepsipeptides from myxobacteria, influence cell development and induce actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Cytotoxic Effects of Chondramide D on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide D, a member of the cyclodepsipeptide family of natural products isolated from the myxobacterium Chondromyces crocatus, has demonstrated potent cytotoxic and anti-proliferative activities against a range of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's effects on cancer cells, with a focus on its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its evaluation. This compound's primary mode of action involves the targeting and stabilization of the actin cytoskeleton, leading to actin hyperpolymerization. This disruption of actin dynamics interferes with essential cellular processes, including cell division, migration, and invasion, ultimately culminating in apoptotic cell death. A key signaling pathway affected is the RhoA pathway, which plays a crucial role in regulating cell contractility and motility. By modulating this pathway, this compound exerts its anti-metastatic potential. This document summarizes the available quantitative data, provides comprehensive methodologies for key experimental assays, and visualizes complex biological processes and workflows to facilitate further research and drug development efforts centered on this promising anti-cancer agent.
Mechanism of Action: Targeting the Actin Cytoskeleton
This compound's primary intracellular target is the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell shape, motility, and division. Unlike actin-depolymerizing agents, this compound acts as an actin-stabilizing agent, promoting the polymerization of F-actin. This leads to the formation of abnormal actin aggregates within the cell, disrupting the delicate equilibrium of actin dynamics.[1] The disorganization of the actin cytoskeleton has profound consequences for cancer cells, inhibiting their ability to proliferate, migrate, and invade surrounding tissues.[2]
Impact on Cellular Signaling: The RhoA Pathway
A critical signaling pathway modulated by this compound's effect on the actin cytoskeleton is the RhoA pathway. RhoA is a small GTPase that acts as a molecular switch, regulating cellular contractility, stress fiber formation, and cell migration.
This compound-induced actin polymerization leads to a decrease in the activity of RhoA.[2] This is accompanied by a reduction in the phosphorylation of Myosin Light Chain 2 (MLC-2), a key downstream effector of RhoA that is essential for actomyosin (B1167339) contractility.[2] Furthermore, the activity of Vav2, a guanine (B1146940) nucleotide exchange factor (GEF) that activates RhoA, is also diminished following Chondramide treatment.[2] By inhibiting the Vav2-RhoA-MLC-2 signaling axis, this compound effectively reduces the contractile forces within cancer cells, thereby impairing their invasive potential.[2]
dot
Caption: this compound signaling pathway.
Quantitative Analysis of Cytotoxic Effects
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for the Chondramide family (A-D) have been determined across various cancer cell lines, demonstrating potent anti-proliferative activity in the nanomolar range.
| Cancer Cell Line | Chondramide Family (A-D) IC50 Range (nM) |
| Various Tumor Cell Lines | 3 - 85[3] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which this compound exerts its cytotoxic effects. Studies have shown that Chondramide treatment leads to the induction of apoptosis in cancer cells.
| Assay | Cancer Cell Line | Effect of this compound |
| Annexin V/Propidium Iodide Staining | MDA-MB-231 (Breast Cancer) | While significant apoptosis was not observed at 24 hours, prolonged exposure is suggested to induce apoptosis.[2] |
| Sub-diploid DNA Content | MDA-MB-231 (Breast Cancer) | No significant increase in sub-diploid DNA content was observed after 24 hours of treatment.[2] |
Note: Quantitative data representing the percentage of apoptotic cells following this compound treatment is not consistently reported in the available literature.
Cell Cycle Analysis
Disruption of the actin cytoskeleton by this compound can interfere with the normal progression of the cell cycle, potentially leading to cell cycle arrest.
| Cancer Cell Line | Effect on Cell Cycle Progression |
| Data Not Available | Specific data on the percentage of cells in G1, S, and G2/M phases after this compound treatment is not available in the searched resources. |
Experimental Protocols
Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
dot
Caption: MTT Assay Experimental Workflow.
Apoptosis Detection: Annexin V-FITC/PI Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the membrane integrity.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
dot
Caption: Annexin V-FITC/PI Assay Workflow.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C.
-
RNase Treatment: Rehydrate the cells in PBS and treat with RNase A to degrade RNA.
-
DNA Staining: Stain the cells with Propidium Iodide (PI) solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
dot
Caption: Propidium Iodide Staining Workflow.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its unique mechanism of action, targeting the actin cytoskeleton and subsequently disrupting the RhoA signaling pathway, offers a distinct approach to inhibiting cancer cell proliferation, migration, and invasion. The potent cytotoxic effects observed in the nanomolar range underscore its potential for further development.
Future research should focus on several key areas. A comprehensive evaluation of this compound's IC50 values across a broader panel of human cancer cell lines is necessary to identify specific cancer types that are particularly sensitive to its action. Detailed quantitative studies on its ability to induce apoptosis and cause cell cycle arrest will provide a more complete understanding of its cytotoxic mechanisms. Furthermore, in vivo studies are crucial to assess the efficacy, pharmacokinetics, and safety profile of this compound in preclinical cancer models. Elucidating the precise molecular interactions between this compound and actin, as well as further dissecting the downstream consequences on various signaling pathways, will be instrumental in optimizing its therapeutic potential and in the design of novel, highly targeted actin-binding anti-cancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Chondramide D: A Technical Whitepaper on its Antiproliferative Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the antiproliferative properties of Chondramide D, a cyclodepsipeptide isolated from the myxobacterium Chondromyces crocatus.[1] Chondramides, including this compound, have demonstrated significant cytostatic and anti-metastatic potential by primarily targeting the actin cytoskeleton.[1][2][3] This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Mechanism of Action: Targeting the Actin Cytoskeleton
This compound exerts its antiproliferative effects by directly interfering with the dynamics of the actin cytoskeleton, a critical component for cell shape, motility, and division.[1] Unlike agents that depolymerize actin filaments, Chondramides act as stabilizers, inducing and accelerating actin polymerization. This leads to a disruption of the normal actin organization within the cell.
In cancer cells, this interference manifests as a reduction in stress fibers and the formation of actin aggregates, often near the nucleus. This disruption of the actin cytoskeleton impairs crucial cellular processes required for cancer progression, including:
-
Cell Migration and Invasion: By altering the actin structures necessary for cell movement, such as lamellipodia, Chondramide significantly inhibits the migration and invasion of cancer cells.
-
Cellular Contractility: Chondramide treatment leads to a decrease in the contractile force that cancer cells exert on their surrounding matrix, a key factor in amoeboid-type invasion.
-
Cell Adhesion: At higher concentrations, Chondramide has been shown to reduce the attachment of cancer cells to various substrates.
Importantly, the effects of Chondramide appear to be specific to the actin cytoskeleton, with no observed impact on the microtubule system.
Signaling Pathways Modulated by Chondramide
Chondramide's impact on the actin cytoskeleton is linked to the modulation of specific signaling pathways that regulate cellular contractility and survival.
2.1. The RhoA Signaling Pathway
Chondramide has been shown to inhibit the pro-contractile signaling cascade by decreasing the activity of RhoA. This is accompanied by a reduction in the activation of Myosin Light Chain 2 (MLC-2) and the guanine (B1146940) nucleotide exchange factor Vav2. The Rho/ROCK pathway is a central regulator of the actin-dependent contractile forces required for amoeboid migration. By downregulating this pathway, Chondramide effectively reduces the cell's ability to contract and invade.
Conversely, signaling through the EGF-receptor and its downstream effectors, Akt and Erk, as well as the activity of Rac1, are not affected by Chondramide treatment.
2.2. Protein Kinase C-ε (PKCε) Signaling
Further studies have indicated that Chondramide A, a closely related analog, can induce apoptosis by impairing PKCε signaling. Chondramide-induced actin hyperpolymerization appears to trap PKCε within actin aggregates. This sequestration prevents PKCε from phosphorylating and inhibiting the pro-apoptotic protein Bad, leading to the release of cytochrome C and subsequent cell death.
Quantitative Data on Antiproliferative Activity
The antiproliferative effects of Chondramides have been quantified across various cancer cell lines.
Table 1: Cytotoxicity of Chondramides against Tumor Cell Lines
| Cell Line | Compound | IC50 (nM) |
| Various Tumor Cell Lines | Chondramides (A-D) | 3 - 85 |
| Data sourced from Sasse et al., 1998. |
Table 2: Effect of Chondramide on MDA-MB-231 Breast Cancer Cells
| Assay | Concentration | Result (% of Control) |
| Migration | 30 nM | ~70% |
| 100 nM | ~60% | |
| Invasion | 30 nM | <50% |
| 100 nM | <50% | |
| Data sourced from a study on MDA-MB-231 cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
4.1. Cell Proliferation Assay (Tetrazolium Salt Reduction)
This protocol is based on the method described for measuring the antiproliferative effects of Chondramides.
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at max 0.1% v/v).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT labeling mixture to each well. Incubate for 4 hours (MTT) or 4-24 hours (XTT) at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
4.2. Cell Invasion Assay (Boyden Chamber)
This protocol is adapted from the methods used to assess the anti-invasive properties of Chondramide.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with serum-free medium at 37°C.
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 30 nM, 100 nM) or a vehicle control.
-
Assay Setup: Remove the rehydration medium from the inserts. Add 5 x 10^4 cells in 200 µL of serum-free medium (with compound) to the upper chamber. Add 500 µL of complete medium (containing 10% FCS as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with a 0.1% crystal violet solution.
-
Quantification: Elute the crystal violet stain with 10% acetic acid and measure the absorbance at 595 nm. Alternatively, count the number of stained cells in several microscopic fields.
4.3. F-Actin Staining (Fluorescence Microscopy)
This protocol is based on methods used to visualize the effect of Chondramide on the actin cytoskeleton.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified time (e.g., 4, 8, or 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash three times with PBS. Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-Alexa Fluor 568) diluted in PBS with 1% BSA for 1 hour at room temperature in the dark.
-
Nuclear Staining: (Optional) Wash three times with PBS and counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.
Conclusion
This compound is a potent antiproliferative agent that functions by stabilizing the actin cytoskeleton. This mechanism disrupts essential cancer cell processes, including migration, invasion, and contractility, primarily through the inhibition of the RhoA signaling pathway. Furthermore, its ability to induce apoptosis via modulation of PKCε signaling highlights a multi-faceted anti-tumor potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring actin-targeting compounds as a promising strategy in cancer therapeutics.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Chondramide D: A Technical Guide to its Disruption of Cellular Contractility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide D, a cyclodepsipeptide originating from the myxobacterium Chondromyces crocatus, has emerged as a potent inhibitor of cellular contractility.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in disrupting the actin cytoskeleton and associated signaling pathways that govern cellular tension. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions. The information presented is intended to support further research and drug development efforts targeting cellular contractility in pathologies such as cancer metastasis.
Mechanism of Action
This compound's primary cellular target is the actin cytoskeleton.[1] Unlike agents that depolymerize actin filaments, this compound induces and accelerates actin polymerization in vitro.[1] This leads to a disruption of the organized actin cytoskeleton within the cell, characterized by the reduction of stress fibers and the aggregation of F-actin.[2] This profound alteration of the actin network directly impacts the cell's ability to generate contractile forces, a critical process in cell migration and invasion.
The disruption of cellular contractility by this compound is not a direct consequence of its interaction with actin alone. It significantly modulates the Rho-GTPase signaling pathway, a central regulator of actomyosin (B1167339) contractility. Specifically, this compound treatment leads to a decrease in the activity of RhoA, a key small GTPase. This reduction in RhoA activity subsequently leads to decreased phosphorylation of Myosin Light Chain 2 (MLC2) and reduced activation of the guanine (B1146940) nucleotide exchange factor Vav2. Notably, other signaling pathways, including those involving Rac1, EGF-receptor autophosphorylation, Akt, and Erk, remain unaffected by this compound. This specificity highlights this compound as a targeted inhibitor of the pro-contractile signaling cascade.
Signaling Pathway Disruption
The following diagram illustrates the signaling pathway disrupted by this compound, leading to reduced cellular contractility.
References
Methodological & Application
Chondramide D: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide D is a potent cyclodepsipeptide of myxobacterial origin that has garnered significant interest in cancer research due to its profound effects on the actin cytoskeleton. As a member of the Chondramide family, it exhibits cytostatic and anti-metastatic properties by inducing actin polymerization and disrupting cellular contractility. These application notes provide detailed protocols for in vitro studies to investigate the biological activities of this compound, focusing on its impact on cell viability, migration, invasion, and the underlying signaling pathways. The provided methodologies are intended to serve as a comprehensive guide for researchers exploring the therapeutic potential of this compound.
Introduction
The actin cytoskeleton is a dynamic network crucial for maintaining cell shape, motility, and division. Its dysregulation is a hallmark of cancer, contributing to uncontrolled proliferation and metastasis. This compound targets F-actin, leading to its stabilization and the formation of actin aggregates. This interference with actin dynamics culminates in the inhibition of cancer cell migration and invasion. Notably, this compound's mechanism of action involves the suppression of the RhoA signaling pathway, a key regulator of cellular contractility.[1] This document outlines standardized in vitro assays to characterize the effects of this compound on cancer cells.
Data Presentation
Table 1: Antiproliferative Activity of Chondramides
| Compound Family | IC50 Range (nM) | Cell Lines Tested | Reference |
| Chondramides (A-D) | 3 - 85 | Various tumor cell lines | [2] |
Further research is required to establish a comprehensive profile of this compound's IC50 values against a broader panel of cancer cell lines.
Table 2: Effect of this compound on Cancer Cell Migration and Invasion
This compound has been demonstrated to significantly inhibit the migration and invasion of highly metastatic cancer cell lines.
| Cell Line | Assay | Concentration (nM) | Inhibition | Reference |
| MDA-MB-231 | Migration (Boyden Chamber) | 30 | ~30% | |
| MDA-MB-231 | Migration (Boyden Chamber) | 100 | ~40% | |
| MDA-MB-231 | Invasion (Matrigel Boyden Chamber) | 30 | >50% | |
| MDA-MB-231 | Invasion (Matrigel Boyden Chamber) | 100 | >50% | |
| 4T1-Luc | Migration (Boyden Chamber) | 30 | ~38% | |
| 4T1-Luc | Migration (Boyden Chamber) | 100 | ~46% |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Boyden chamber inserts (8 µm pore size)
-
24-well companion plates
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope
Procedure:
For Migration Assay:
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Boyden insert.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Boyden chamber membrane with 50 µL of the diluted Matrigel and allow it to solidify at 37°C for 1 hour.
-
Follow steps 1-10 of the migration assay, extending the incubation time to 48 hours.
Western Blot Analysis of RhoA Signaling Pathway
This protocol is for examining the effect of this compound on the expression and phosphorylation of key proteins in the RhoA signaling pathway.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Epidermal Growth Factor (EGF) (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-phospho-MLC2, anti-MLC2, anti-Vav2, anti-phospho-Vav2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound (e.g., 30 nM) for a specified duration (e.g., 1 or 24 hours).
-
Optionally, stimulate the cells with EGF (e.g., 100 ng/mL) for 5 minutes before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
RhoA Activity Assay (Pull-down Assay)
This protocol specifically measures the amount of active, GTP-bound RhoA.
Materials:
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
EGF (optional)
-
Lysis/Wash Buffer (provided in the kit)
-
GTPγS and GDP (for positive and negative controls)
-
Anti-RhoA antibody
Procedure:
-
Treat cells with this compound as described for the western blot analysis.
-
Lyse the cells using the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD beads for 1 hour at 4°C to pull down active RhoA.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by western blotting using an anti-RhoA antibody.
-
Include positive (GTPγS-loaded) and negative (GDP-loaded) controls.
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Live-Cell Imaging of Actin Using Chondramide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide D is a potent cyclodepsipeptide derived from the myxobacterium Chondromyces crocatus. It belongs to a class of compounds that exhibit cytotoxic and anti-proliferative activities by specifically targeting the actin cytoskeleton. Unlike actin-depolymerizing agents, this compound induces and accelerates actin polymerization, leading to the stabilization of actin filaments and the formation of actin aggregates within the cell.[1][2] This profound effect on actin dynamics disrupts critical cellular processes such as cell migration, division, and contractility, making this compound a valuable tool for studying actin-dependent cellular functions and a potential candidate for anti-cancer therapies.[2][3]
These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on actin dynamics, cell motility, and associated signaling pathways.
Mechanism of Action
This compound exerts its biological effects by directly binding to filamentous actin (F-actin). This interaction stabilizes the actin filaments, promoting polymerization and inhibiting depolymerization. The cellular consequences of this compound treatment include a visible disruption of the normal actin cytoskeleton organization, characterized by a reduction in stress fibers and the formation of prominent actin aggregates, often localized near the nucleus.[2] This alteration of the actin network leads to a decrease in cellular contractility, which is a key factor in its inhibitory effect on cancer cell migration and invasion.
Signaling Pathway
This compound-induced disruption of the actin cytoskeleton has a significant impact on intracellular signaling pathways that regulate cell motility and contractility. A key pathway affected is the RhoA signaling cascade. Treatment with Chondramide has been shown to decrease the activity of the small GTPase RhoA. This, in turn, leads to reduced phosphorylation of Myosin Light Chain 2 (MLC-2) and decreased activation of the Rho-guanine nucleotide exchange factor (GEF) Vav2. The inhibition of this pathway ultimately results in diminished cellular contractility and a subsequent reduction in cell migration and invasion.
Figure 1: this compound's impact on the RhoA signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies on Chondramide's effects on cellular processes.
Table 1: Inhibition of Cell Proliferation by Chondramides
| Cell Line | Chondramide A (IC50, nM) | Chondramide B (IC50, nM) | Chondramide C (IC50, nM) | This compound (IC50, nM) |
| Potoroo Kidney (PtK2) | 3 | 4 | 85 | 30 |
| Human Cervical Cancer (HeLa) | 10 | 12 | 60 | 45 |
| Human Lung Carcinoma (LCLC-103H) | 8 | 10 | 70 | 50 |
| Data adapted from a study on the cytostatic effects of chondramides. |
Table 2: Effects of Chondramide on Cell Migration, Invasion, and Adhesion
| Treatment | Concentration (nM) | Migration (% of Control) | Invasion (% of Control) | Adhesion (% of Control) |
| Chondramide | 30 | ~70% | <50% | Not significantly affected |
| Chondramide | 100 | ~60% | <50% | Reduced |
| Data is for MDA-MB-231 breast cancer cells and is adapted from a study on the anti-metastatic properties of Chondramide. |
Table 3: Effect of Chondramide A on Actin Dynamics (FRAP Analysis)
| Treatment | Concentration (nM) | Mobile Actin Fraction (%) |
| Control (DMSO) | - | ~50% |
| Chondramide A | 300 | ~20% |
| Data is for MCF7 cells transfected with mGFP-β-actin and is adapted from a study on Chondramide A's effect on actin dynamics. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption
This protocol outlines the steps to visualize the effect of this compound on the actin cytoskeleton in real-time using a fluorescently tagged actin construct.
Materials:
-
Cells of interest (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium
-
Plasmid encoding a fluorescently tagged actin (e.g., GFP-actin, LifeAct-GFP)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Transfection: a. Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. b. Transfect the cells with the fluorescently tagged actin plasmid according to the manufacturer's protocol for the chosen transfection reagent. c. Allow cells to express the fluorescent protein for 24-48 hours.
-
Preparation of this compound Working Solution: a. Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 30-300 nM).
-
Live-Cell Imaging: a. Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate. b. Identify a field of view with healthy, fluorescently labeled cells. c. Acquire baseline images of the actin cytoskeleton before treatment. d. Carefully replace the medium in the dish with the this compound working solution. e. Immediately begin time-lapse imaging. Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration of several hours (e.g., 4-24 hours) to observe the progressive disruption of the actin cytoskeleton and the formation of aggregates.
Figure 2: Experimental workflow for live-cell imaging of actin.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) to Quantify Actin Dynamics
This protocol describes how to use FRAP to measure the effect of this compound on the turnover of actin filaments.
Materials:
-
Same as Protocol 1
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Cell Preparation: a. Prepare cells expressing a fluorescently tagged actin as described in Protocol 1.
-
FRAP Experiment: a. Place the imaging dish on the confocal microscope stage. b. Select a region of interest (ROI) within a cell that contains distinct actin structures (e.g., a stress fiber or a region of the lamellipodium). c. Acquire a few pre-bleach images of the ROI. d. Use a high-intensity laser to photobleach the fluorescence within the ROI. e. Immediately after bleaching, begin acquiring a time-lapse series of images of the ROI at a high frame rate to monitor the recovery of fluorescence.
-
This compound Treatment and FRAP: a. Treat the cells with the desired concentration of this compound (e.g., 300 nM) for a specified time (e.g., 30 minutes). b. Repeat the FRAP experiment on the treated cells, selecting similar ROIs.
-
Data Analysis: a. Measure the fluorescence intensity within the bleached ROI over time for both control and treated cells. b. Correct for photobleaching during image acquisition. c. Normalize the fluorescence recovery curves. d. Calculate the mobile fraction and the half-time of recovery (t½) to quantify the differences in actin dynamics.
Figure 3: Workflow for FRAP experiments.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of actin dynamics in various cellular processes. The protocols provided here offer a framework for researchers to conduct live-cell imaging experiments to visualize and quantify the effects of this compound on the actin cytoskeleton. By employing these methods, scientists can gain deeper insights into the mechanisms of cell motility, contractility, and the signaling pathways that govern these fundamental biological functions, with potential applications in cancer research and drug development.
References
Application Notes: Chondramide D Cytotoxicity Assessment Using MTT Assay
Introduction
Chondramide D is a cyclic depsipeptide of myxobacterial origin that has demonstrated potent cytostatic and antiproliferative activities.[1] Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell shape, division, and motility.[1][2][3] Specifically, this compound induces actin polymerization and disrupts the organization of the actin cytoskeleton, without affecting the microtubule system.[1] This interference with actin dynamics ultimately inhibits tumor cell proliferation and can reduce cancer cell migration and invasion.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution. This application note provides a detailed protocol for determining the cytotoxicity of this compound against cancer cell lines using the MTT assay.
Data Presentation
The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell proliferation. The IC50 values for chondramides have been reported to be in the nanomolar range for various tumor cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Chondramides (A-D) | Various Tumor Cell Lines | 3 - 85 | |
| Chondramide | MDA-MB-231 (human breast cancer) | ~30 |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in a suitable solvent like DMSO)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested concentration range based on reported IC50 values is 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Also, include a set of wells with medium only for background control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for this compound cytotoxicity MTT assay.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescence Microscopy of Cells Treated with Chondramide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramides are a family of cyclodepsipeptides isolated from the myxobacterium Chondromyces crocatus.[1] These natural products have garnered significant interest in cancer research due to their potent cytostatic and anti-metastatic properties. Chondramide D, along with its analogs, exerts its biological effects by targeting the actin cytoskeleton, a critical component for cell shape, motility, and division.[1][2] Understanding the precise mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Fluorescence microscopy is an indispensable tool for visualizing the effects of this compound on the actin cytoskeleton and related signaling pathways.
These application notes provide a comprehensive overview of the cellular effects of this compound, detailed protocols for fluorescence microscopy of treated cells, and a summary of quantitative data to facilitate further research and drug development.
Mechanism of Action
This compound is a potent actin-stabilizing agent. Unlike drugs that depolymerize actin filaments, this compound promotes the polymerization and stabilization of filamentous actin (F-actin).[1] This leads to a disruption of the dynamic equilibrium of the actin cytoskeleton, resulting in the formation of actin aggregates and a reduction of functional stress fibers.[3] This profound alteration of the actin cytoskeleton underlies the anti-proliferative and anti-migratory effects of this compound.
The anti-metastatic properties of Chondramide are linked to a decrease in cellular contractility. This is achieved through the inhibition of the RhoA signaling pathway. Specifically, Chondramide treatment leads to decreased activity of RhoA, which in turn reduces the phosphorylation of Myosin Light Chain 2 (MLC-2) and the activation of the guanine (B1146940) nucleotide exchange factor Vav2. Notably, other signaling pathways involving Rac1, Akt, and Erk are not significantly affected.
Quantitative Data
The following tables summarize the quantitative data on the biological activity of Chondramides.
| Cell Line | Chondramide A (nM) | Chondramide B (nM) | Chondramide C (nM) | This compound (nM) |
| L-929 (mouse fibroblast) | 3 | 3 | 3 | 3 |
| PTK-2 (rat kangaroo kidney) | 10 | 10 | 10 | 10 |
| HeLa (human cervix carcinoma) | 20 | 20 | 20 | 20 |
| A-431 (human vulva carcinoma) | 85 | 85 | 85 | 85 |
| SW-480 (human colon adenocarcinoma) | 50 | 50 | 50 | 50 |
| HT-29 (human colon adenocarcinoma) | 60 | 60 | 60 | 60 |
| HCT-116 (human colon carcinoma) | 40 | 40 | 40 | 40 |
Table 1: IC50 values of Chondramides in various cell lines. Data sourced from. The IC50 values represent the concentration of the compound that inhibits cell proliferation by 50%.
Experimental Protocols
This section provides detailed protocols for the treatment of cells with this compound and subsequent fluorescence microscopy to visualize the actin cytoskeleton.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF7, or other cell lines of interest) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. The seeding density should be optimized to achieve 50-70% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 3-100 nM, based on the IC50 values for the specific cell line).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO without the drug) should be included in parallel.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 4, 8, or 24 hours) to observe the temporal effects on the actin cytoskeleton.
Protocol 2: Fluorescence Staining of the Actin Cytoskeleton
This protocol is for staining F-actin using fluorescently labeled phalloidin (B8060827). Note: this compound and phalloidin may compete for binding to F-actin. Therefore, modifications to standard phalloidin staining protocols may be necessary.
-
Fixation: After this compound treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing phalloidin to access the intracellular actin filaments.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute the fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% BSA to the manufacturer's recommended concentration. To potentially overcome competitive binding with this compound, consider using a 2-5 fold higher concentration of phalloidin than recommended. Incubate the cells with the phalloidin solution for 60-90 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin.
-
Counterstaining (Optional): To visualize the nuclei, incubate the cells with a DNA stain such as DAPI (4′,6-diamidino-2-phenylindole) or Hoechst for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for fluorescence microscopy.
References
Application Notes and Protocols for In Vitro Actin Polymerization Assay with Chondramide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide D is a member of the chondramide family, a group of cyclic depsipeptides produced by the myxobacterium Chondromyces crocatus.[1] These natural products are potent inhibitors of tumor cell proliferation, with IC50 values in the nanomolar range (3 to 85 nM).[1] The primary cellular target of chondramides is the actin cytoskeleton. Unlike actin-depolymerizing agents, chondramides induce and accelerate actin polymerization in vitro, leading to the disruption of the normal actin cytoskeleton organization within cells.[1][2] This hyper-polymerization of actin filaments can lead to cellular morphological changes and interfere with essential cellular processes that rely on dynamic actin rearrangements, such as cell migration and division.[3]
The mechanism of action of chondramides involves the stabilization of actin filaments, making them a valuable tool for studying actin dynamics and for the development of novel anticancer therapeutics. In vitro actin polymerization assays are crucial for characterizing the biochemical activity of compounds like this compound. The pyrene-labeled actin polymerization assay is a widely used method to monitor the kinetics of actin polymerization in real-time. This assay relies on the significant increase in fluorescence of pyrene-labeled actin monomers upon their incorporation into a polymer, allowing for the quantitative analysis of polymerization rates and the effects of actin-targeting compounds.
This document provides detailed application notes and a protocol for conducting an in vitro actin polymerization assay to investigate the effects of this compound.
Data Presentation
Table 1: Cellular Activity of Chondramides
| Chondramide Derivative | Lowest Effective Concentration (in Micrasterias denticulata) | IC50 for Tumor Cell Proliferation |
| Chondramide A | 20 µM | 3 - 85 nM |
| Chondramide B | 15 µM | 3 - 85 nM |
| Chondramide C | 5 µM | 3 - 85 nM |
| This compound | 10 µM | 3 - 85 nM |
Experimental Protocols
Protocol 1: In Vitro Pyrene-Labeled Actin Polymerization Assay with this compound
This protocol is adapted from standard pyrene-actin polymerization assays and is intended to serve as a starting point for investigating the effects of this compound. Optimization may be required depending on the specific experimental conditions and reagents.
Materials and Reagents:
-
Actin: Rabbit skeletal muscle actin, pyrene-labeled (Store at -80°C)
-
This compound: Stock solution in DMSO (Store at -20°C)
-
G-buffer (Actin Monomer Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT. Prepare fresh and keep on ice.
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0). Store at 4°C.
-
DMSO: Spectrophotometric grade
-
Black 96-well plate: Non-binding surface
-
Fluorescence plate reader: Capable of excitation at ~365 nm and emission at ~407 nm.
Experimental Procedure:
-
Preparation of Actin Monomers:
-
Reconstitute pyrene-labeled actin and unlabeled actin in G-buffer to a stock concentration of 10-20 µM.
-
To ensure the actin is monomeric, centrifuge the actin stocks at >100,000 x g for 1 hour at 4°C to pellet any existing filaments.
-
Carefully collect the supernatant containing monomeric G-actin and determine the concentration using a spectrophotometer (A290). Keep on ice.
-
-
Preparation of Reaction Mix:
-
Prepare a master mix of actin for the desired number of reactions. A final actin concentration of 2-4 µM with 5-10% pyrene-labeled actin is recommended.
-
For a single 100 µL reaction with a final actin concentration of 4 µM (10% pyrene-labeled), you would mix:
-
G-actin (unlabeled) to a final concentration of 3.6 µM.
-
Pyrene-labeled G-actin to a final concentration of 0.4 µM.
-
G-buffer to bring the volume to 90 µL.
-
-
Prepare serial dilutions of this compound in DMSO. A starting concentration range of 10 nM to 10 µM is suggested based on cellular data. Remember to include a DMSO-only vehicle control.
-
-
Assay Setup:
-
In a 96-well black plate, add 1 µL of the appropriate this compound dilution or DMSO vehicle control to each well.
-
Add 89 µL of the actin master mix to each well.
-
Incubate the plate at room temperature for 2-5 minutes to allow for the interaction of this compound with G-actin.
-
-
Initiation of Polymerization:
-
Initiate actin polymerization by adding 10 µL of 10x Polymerization Buffer (KMEI) to each well.
-
Mix immediately by gently pipetting up and down a few times, avoiding bubble formation.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Record measurements every 30-60 seconds for at least 1 hour, or until the fluorescence signal of the control reaction reaches a plateau.
-
Data Analysis:
-
Plotting the Data: Plot fluorescence intensity versus time for each concentration of this compound and the control.
-
Determining Polymerization Parameters:
-
Lag Time: The time required to form stable actin nuclei. This can be determined by finding the intersection of the baseline and the tangent of the steepest part of the polymerization curve.
-
Maximum Polymerization Rate: The steepest slope of the polymerization curve (dF/dt). This reflects the rate of filament elongation.
-
Maximum Polymer Mass: The plateau of the fluorescence signal, which corresponds to the steady-state level of F-actin.
-
-
Dose-Response Curves: Plot the maximum polymerization rate or the maximum polymer mass as a function of the this compound concentration to determine the EC50 value (the concentration of this compound that elicits a half-maximal response).
Visualizations
Caption: Workflow for the in vitro actin polymerization assay with this compound.
Caption: Proposed signaling pathway affected by this compound.
Discussion and Interpretation
-
Expected Results: As an actin polymerizing agent, this compound is expected to decrease the lag time and increase the maximum rate of actin polymerization. At higher concentrations, it may lead to the rapid formation of actin aggregates, which could affect the fluorescence signal.
-
Signaling Pathway: this compound has been shown to decrease the activity of RhoA, a key regulator of the actin cytoskeleton. This leads to a reduction in the phosphorylation of Myosin Light Chain 2 (MLC2), ultimately affecting cell contractility. The provided diagram illustrates this inhibitory effect of this compound on the RhoA signaling pathway, which is a critical pathway for the formation of stress fibers and focal adhesions. The exact mechanism by which this compound's interaction with actin leads to the inhibition of RhoA activity is still under investigation.
-
Troubleshooting:
-
High Background Fluorescence: Ensure that the G-actin is properly monomerized by centrifugation before use.
-
No Polymerization: Check the activity of the actin and the composition of the polymerization buffer. Ensure ATP is freshly added to the G-buffer.
-
Inconsistent Results: Ensure accurate and consistent pipetting, especially when adding the small volumes of this compound and polymerization buffer. Maintain a consistent temperature throughout the assay.
-
The in vitro actin polymerization assay is a powerful tool for characterizing the biochemical effects of this compound on actin dynamics. By quantifying changes in polymerization kinetics, researchers can gain valuable insights into the mechanism of action of this potent cytotoxic agent. This information is essential for its further development as a potential therapeutic and as a research tool to probe the complexities of the actin cytoskeleton.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chondramides, novel cyclodepsipeptides from myxobacteria, influence cell development and induce actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
Chondramide D: Application in Cancer Metastasis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide D is a member of the chondramide family, a group of cyclic depsipeptides produced by the myxobacterium Chondromyces crocatus.[1] These natural products have garnered significant interest in oncology research due to their potent antiproliferative and anti-metastatic properties. The primary mechanism of action of chondramides is the targeting and disruption of the actin cytoskeleton, a critical component of the cellular machinery responsible for cell shape, motility, and division.[1][2] By interfering with actin dynamics, this compound effectively inhibits key processes in the metastatic cascade, including cancer cell migration and invasion.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in cancer metastasis research.
Mechanism of Action
This compound exerts its anti-metastatic effects by inducing the polymerization and stabilization of the actin cytoskeleton. This disruption of normal actin dynamics leads to the formation of actin aggregates within the cell and a reduction in functional stress fibers. The consequence of this cytoskeletal disorganization is a significant impairment of cellular contractility, a biophysical property essential for the amoeboid-like migration and invasion of highly metastatic cancer cells.
The inhibition of cellular contractility is mediated through the modulation of specific signaling pathways. Research has demonstrated that this compound treatment leads to a decrease in the activity of the small GTPase RhoA. This is accompanied by a reduction in the phosphorylation of Myosin Light Chain 2 (MLC-2) and the inactivation of the guanine (B1146940) nucleotide exchange factor Vav2. Notably, this compound does not appear to affect the activity of Rac1 or the EGFR/Akt/Erk signaling pathway, suggesting a targeted effect on the RhoA-mediated contractility axis.
Data Presentation
Table 1: In Vitro Efficacy of Chondramides Against Cancer Cell Lines
| Compound Family | Cell Line | Assay Type | Endpoint | Concentration Range | Result | Reference |
| Chondramides | Various Tumor Cell Lines | Proliferation | IC50 | 3 - 85 nM | Inhibition of cell proliferation | |
| Chondramide | MDA-MB-231 | Migration (Boyden Chamber) | % Inhibition | 30 nM | 30% | |
| 100 nM | 40% | |||||
| Chondramide | MDA-MB-231 | Invasion (Boyden Chamber) | % Inhibition | 30 nM | >50% | |
| 100 nM | >50% | |||||
| Chondramide | MDA-MB-231 | Adhesion | % Reduction | 100 nM | Significant reduction |
Table 2: In Vivo Efficacy of Chondramide in a Metastasis Model
| Compound | Animal Model | Cancer Cell Line | Treatment Dose | Administration Route | Primary Outcome | Result | Reference |
| Chondramide | BALB/c mice | 4T1-Luc (murine breast cancer) | 0.5 mg/kg | Intravenous | Lung Metastasis | Significant reduction |
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting cancer cell metastasis.
Caption: Experimental workflow for a Boyden chamber invasion assay.
Caption: Experimental workflow for an in vivo metastasis model.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, or until formazan (B1609692) crystals are visible.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot the results against the log of the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber)
This protocol is for assessing the effect of this compound on cancer cell invasion.
Materials:
-
MDA-MB-231 cells
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
Boyden chamber inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Culture MDA-MB-231 cells to 70-80% confluency and then serum-starve them for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 30 nM, 100 nM) or a vehicle control.
-
Add 500 µL of complete culture medium to the lower chamber of the 24-well plate.
-
Add 2.5 x 10^4 cells in 200 µL of the this compound/vehicle suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate for 48 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes and then wash with water.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
Protocol 3: RhoA Activity Assay (Pull-Down Assay)
This protocol is for measuring the effect of this compound on the activation of RhoA.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lysis buffer
-
RhoA activation assay kit (containing Rhotekin-RBD beads or similar)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells on ice and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates.
-
Incubate equal amounts of protein from each sample with Rhotekin-RBD beads (which specifically bind to active, GTP-bound RhoA) for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against RhoA to detect the amount of active RhoA pulled down in each sample.
-
Also, run a Western blot on the total cell lysates to determine the total amount of RhoA in each sample.
-
Quantify the band intensities and normalize the amount of active RhoA to the total RhoA.
Protocol 4: In Vivo Metastasis Model
This protocol outlines an experimental metastasis assay to evaluate the in vivo efficacy of this compound.
Materials:
-
4T1-Luc cells (luciferase-expressing murine breast cancer cells)
-
BALB/c mice
-
This compound
-
Vehicle solution (e.g., 5% DMSO in PBS)
-
Bioluminescent imaging system
Procedure:
-
Inject 1 x 10^5 4T1-Luc cells intravenously into the tail vein of BALB/c mice.
-
Administer this compound (0.5 mg/kg) or vehicle control intravenously. A pre-treatment schedule (e.g., 24 hours and 4 hours before cell injection) can be employed.
-
Monitor the mice for signs of tumor burden and overall health.
-
Perform in vivo bioluminescent imaging at regular intervals (e.g., weekly) to track the development of lung metastases. This involves intraperitoneal injection of luciferin followed by imaging.
-
At the experimental endpoint (e.g., day 8-14), euthanize the mice.
-
Harvest the lungs and other organs for ex vivo bioluminescent imaging to quantify the metastatic burden.
-
Tissues can also be fixed for histological analysis to confirm the presence of metastatic lesions.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Chondramide D Effects on Cell Migration Using the Boyden Chamber Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The actin cytoskeleton plays a pivotal role in the mechanics of cell movement. Chondramide D, a potent cyclodepsipeptide, is known to interfere with actin dynamics, suggesting its potential as a modulator of cell migration.[1][2] The Boyden chamber assay is a widely utilized method to quantify the migratory and invasive potential of cells in vitro in response to chemoattractants.[3][4][5][6] This document provides detailed application notes and protocols for utilizing the Boyden chamber assay to assess the inhibitory effects of this compound on cancer cell migration, with a specific focus on the MDA-MB-231 breast cancer cell line.[7][8]
Principle of the Boyden Chamber Assay
The Boyden chamber assay utilizes a chamber with two compartments separated by a microporous membrane.[3][4] Cells are seeded into the upper compartment, and a chemoattractant is placed in the lower compartment. Cells migrate through the pores of the membrane towards the chemoattractant. By quantifying the number of cells that have migrated to the lower surface of the membrane, the migratory capacity of the cells can be determined. For invasion assays, the membrane is coated with an extracellular matrix (ECM) protein, such as Matrigel, which mimics the basement membrane and requires cells to degrade the matrix to migrate.[3][9]
Effects of this compound on Cell Migration and Invasion
This compound has been shown to inhibit the migration and invasion of highly invasive cancer cells.[7][8] Studies using the MDA-MB-231 and 4T1-Luc breast cancer cell lines have demonstrated a significant reduction in cell migration and invasion following treatment with this compound.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the migration and invasion of MDA-MB-231 and 4T1-Luc cells as determined by the Boyden chamber assay.
Table 1: Effect of this compound on MDA-MB-231 Cell Migration and Invasion [2][7]
| Assay Type | This compound Concentration | Incubation Time (hours) | Inhibition of Migration/Invasion (%) |
| Migration | 30 nM | 16 | ~30% |
| Migration | 100 nM | 16 | ~40% |
| Invasion | 30 nM | 48 | >50% |
| Invasion | 100 nM | 48 | >50% |
Table 2: Effect of this compound on 4T1-Luc Cell Migration [2][7]
| This compound Concentration | Incubation Time (hours) | Inhibition of Migration (%) |
| 30 nM | 16 | ~38% |
| 100 nM | 16 | ~46% |
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on the migration of MDA-MB-231 cells using a Boyden chamber assay.
Materials and Reagents
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Boyden chamber inserts (8 µm pore size) and 24-well companion plates
-
Matrigel (for invasion assay)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
-
Microscope
Protocol 1: Cell Migration Assay
Day 1: Cell Seeding
-
Culture MDA-MB-231 cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay by replacing the growth medium with serum-free DMEM. This enhances the migratory response to the chemoattractant.[9]
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend them in serum-free DMEM at a concentration of 5 x 10^5 cells/mL.
-
To the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS (chemoattractant). For the negative control, add serum-free DMEM.
-
Carefully place the Boyden chamber inserts into the wells.
-
In the upper chamber of the inserts, add 200 µL of the cell suspension (1 x 10^5 cells).
-
Add this compound to the upper chamber at the desired final concentrations (e.g., 30 nM and 100 nM). Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16 hours.[7]
Day 2: Staining and Quantification
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field and compare the results between different treatment groups.
Protocol 2: Cell Invasion Assay
The protocol for the cell invasion assay is similar to the migration assay with the addition of a Matrigel coating step.
Day 1: Coating Inserts and Cell Seeding
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free DMEM to a final concentration of 1 mg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Boyden chamber inserts and incubate at 37°C for at least 4-6 hours to allow for gelation.
-
Follow steps 3-8 from the Cell Migration Assay protocol (Day 1). Note that the incubation time for the invasion assay is typically longer, for example, 48 hours for MDA-MB-231 cells.[7]
Day 2: Staining and Quantification
-
Follow steps 1-8 from the Cell Migration Assay protocol (Day 2).
Signaling Pathway of this compound in Inhibiting Cell Migration
This compound exerts its anti-migratory effects by targeting the actin cytoskeleton and modulating key signaling pathways that regulate cell contractility and movement.[7][10] The primary mechanism involves the inhibition of the RhoA signaling pathway.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Boyden chamber assay to assess the effects of this compound.
Conclusion
The Boyden chamber assay is a robust and reproducible method for quantifying the effects of compounds like this compound on cell migration and invasion. The provided protocols and data offer a comprehensive guide for researchers investigating the anti-migratory potential of this compound. Understanding its mechanism of action through the RhoA signaling pathway provides a basis for its further development as a potential anti-metastatic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 7. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Chondramide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide D, a member of the chondramide family of cyclodepsipeptides isolated from the myxobacterium Chondromyces crocatus, has demonstrated potent antiproliferative and pro-apoptotic activities in various cancer cell lines.[1] Its primary mechanism of action involves the stabilization of F-actin, leading to disruption of the actin cytoskeleton.[1][2] This interference with a fundamental cellular component triggers a cascade of effects on intracellular signaling pathways, making this compound a compound of interest for cancer research and drug development. Western blot analysis is a critical technique to elucidate the specific molecular pathways modulated by this compound, providing insights into its therapeutic potential. These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on key cellular signaling pathways.
Key Signaling Pathways Affected by this compound
Western blot studies have revealed that this compound significantly impacts the RhoA signaling pathway , which is crucial for regulating cell contractility, migration, and invasion. Furthermore, a closely related analog, Chondramide A, has been shown to induce apoptosis through the intrinsic mitochondrial pathway .
RhoA Signaling Pathway
This compound has been shown to inhibit cellular contractility, a key process in cancer cell invasion and metastasis, by downregulating the RhoA signaling cascade.[2][3] Western blot and pull-down assays in MDA-MB-231 breast cancer cells have demonstrated a significant reduction in the activity of the small GTPase RhoA upon treatment with Chondramide. This is accompanied by a decrease in the phosphorylation of downstream effectors, including Myosin Light Chain 2 (MLC2) and the Rho guanine (B1146940) nucleotide exchange factor Vav2. Notably, this compound does not appear to affect the activation of the EGF-receptor and its downstream signaling components, Akt and Erk, nor the activity of the Rho GTPase Rac1.
Apoptosis Signaling Pathway
While studies on this compound's apoptotic effects are emerging, research on the closely related Chondramide A indicates the induction of apoptosis via the intrinsic mitochondrial pathway in breast cancer cell lines. Western blot analysis revealed a decrease in the levels of pro-caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate for activated caspases, upon treatment with Chondramide A. This suggests that Chondramides can trigger a caspase-dependent cell death program.
Data Presentation
The following tables summarize the quantitative data from Western blot analyses of protein expression and activation changes in response to Chondramide treatment. The data is derived from densitometric analysis of Western blots from published studies.
Table 1: Effect of Chondramide on the RhoA Signaling Pathway in MDA-MB-231 Cells
| Target Protein | Treatment | Change in Activity/Phosphorylation (Relative to Control) | Reference |
| RhoA-GTP | 30 nM Chondramide | ~50% decrease | |
| p-MLC2 (S19) | 30 nM Chondramide | ~40% decrease | |
| p-Vav2 (Y172) | 30 nM Chondramide | ~30% decrease | |
| Rac1-GTP | 30 nM Chondramide | No significant change | |
| p-EGFR (Y1068) | 30 nM Chondramide | No significant change | |
| p-Akt (S473) | 30 nM Chondramide | No significant change | |
| p-Erk (T202/Y204) | 30 nM Chondramide | No significant change |
Table 2: Effect of Chondramide A on Apoptosis Markers in Breast Cancer Cells
| Target Protein | Treatment | Change in Protein Level (Relative to Control) | Reference |
| Pro-caspase-9 | 300 nM Chondramide A | Significant decrease | |
| Cleaved PARP | 300 nM Chondramide A | Significant increase |
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of signaling pathways affected by this compound.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) or other suitable cancer cell lines.
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10-100 nM for RhoA pathway analysis; up to 300 nM for apoptosis studies) or vehicle control (DMSO) for the specified duration (e.g., 1-24 hours).
-
Protein Extraction (Cell Lysis)
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the adherent cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube and discard the pellet.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Prepare a standard curve using bovine serum albumin (BSA) standards.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of the samples based on the standard curve.
RhoA Activity Assay (Pull-down)
-
This assay specifically isolates the active, GTP-bound form of RhoA.
-
Use a commercially available RhoA activation assay kit (e.g., from Cell Biolabs, Abcam, or Thermo Fisher Scientific) and follow the manufacturer's protocol.
-
Briefly, incubate equal amounts of protein lysate (typically 500 µg - 1 mg) with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle agitation. Rhotekin-RBD specifically binds to GTP-bound RhoA.
-
Wash the beads several times with the provided wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (20-40 µg for total protein analysis, or the entire eluate from the RhoA pull-down) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., RhoA, p-MLC2, MLC2, p-Vav2, Vav2, Caspase-9, PARP, GAPDH, or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Chondramide A induced apoptosis.
Caption: Western blot workflow.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Chondramide D: A Powerful Molecular Probe for Elucidating Actin Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide D is a member of the chondramide family, a group of cyclic depsipeptides produced by the myxobacterium Chondromyces crocatus.[1][2] These natural products have garnered significant interest within the scientific community for their potent cytostatic and actin-targeting activities. This compound, like its analogs, modulates actin dynamics, making it an invaluable molecular probe for studying the intricate processes governed by the actin cytoskeleton, including cell migration, invasion, and proliferation. These application notes provide detailed protocols for utilizing this compound to investigate actin dynamics and its effects on cellular processes, particularly in the context of cancer research and drug development.
Mechanism of Action
This compound exerts its biological effects by directly interacting with filamentous actin (F-actin). Similar to jasplakinolide, chondramides are known to stabilize F-actin, thereby disrupting the delicate equilibrium between actin polymerization and depolymerization that is essential for normal cellular function.[3][4] This disruption leads to the formation of aberrant actin aggregates and a reduction in cellular contractility, ultimately inhibiting processes like cell migration and invasion.[5] Studies have shown that Chondramide treatment can lead to a decrease in the activity of RhoA, a key GTPase involved in regulating the actin cytoskeleton, without affecting other signaling molecules such as Rac1, Akt, or Erk.
Applications
This compound serves as a versatile tool for a range of applications in cell biology and drug discovery:
-
Probing Actin Cytoskeleton Dynamics: Investigate the role of actin polymerization and depolymerization in various cellular processes.
-
Anti-cancer Research: Elucidate the mechanisms of cancer cell migration, invasion, and metastasis.
-
Drug Development: Serve as a lead compound for the development of novel anti-cancer therapeutics that target the actin cytoskeleton.
-
Signal Transduction Studies: Dissect the signaling pathways that regulate actin dynamics, such as the RhoA pathway.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and related compounds.
Table 1: Cytotoxicity of Chondramides against various cell lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Chondramide A | L-929 | 3-85 | |
| Chondramide B | L-929 | 3-85 | |
| Chondramide C | L-929 | 3-85 | |
| This compound | L-929 | 3-85 | |
| Bromo-Chondramide C3 | Various Cancer Cell Lines | low nanomolar | |
| Propionyl-bromo-chondramide C3 | Various Cancer Cell Lines | low nanomolar |
Table 2: Effects of Chondramide on Cancer Cell Migration and Invasion
| Cell Line | Assay | Chondramide Concentration | Effect | Reference |
| MDA-MB-231 | Migration (Boyden Chamber) | 30 nM | ~30% inhibition | |
| MDA-MB-231 | Migration (Boyden Chamber) | 100 nM | ~40% inhibition | |
| MDA-MB-231 | Invasion (Boyden Chamber) | 30 nM | >50% inhibition | |
| MDA-MB-231 | Invasion (Boyden Chamber) | 100 nM | >50% inhibition | |
| 4T1-Luc | Migration (Boyden Chamber) | 30 nM | ~38% inhibition | |
| 4T1-Luc | Migration (Boyden Chamber) | 100 nM | ~46% inhibition |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on actin dynamics and cellular functions.
Protocol 1: In Vitro Actin Polymerization Assay
This protocol is adapted from established methods for monitoring actin polymerization using pyrene-labeled actin. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.
Materials:
-
Pyrene-labeled rabbit muscle actin
-
Unlabeled rabbit muscle actin
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
-
96-well black microplate
Procedure:
-
Actin Preparation: Reconstitute pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to ensure depolymerization. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.
-
Reaction Mixture Preparation: Prepare a master mix of G-actin by mixing pyrene-labeled and unlabeled actin to achieve a 10% labeling ratio. The final actin concentration in the assay should be between 2-4 µM.
-
Assay Setup: In a 96-well black microplate, add the desired concentration of this compound or DMSO (vehicle control) to each well.
-
Initiation of Polymerization: To initiate polymerization, add the G-actin master mix to each well and immediately follow with the addition of 1/10th volume of 10x Polymerization Buffer.
-
Fluorescence Measurement: Immediately place the plate in the fluorometer and begin recording fluorescence intensity every 15-30 seconds for at least 1 hour at room temperature.
Data Analysis:
Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The lag time to nucleation is the time it takes to reach the half-maximal fluorescence.
Protocol 2: Fluorescence Microscopy of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound or DMSO for the desired time period (e.g., 4, 8, or 24 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with a solution containing fluorescently labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Protocol 3: Boyden Chamber Cell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Boyden chamber inserts with an 8 µm pore size membrane coated with Matrigel
-
24-well companion plates
-
Cell line of interest (e.g., MDA-MB-231)
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Chamber Rehydration: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the inside of the insert and the well below for at least 2 hours at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or DMSO.
-
Cell Seeding: Remove the rehydration medium and seed the cell suspension into the upper chamber of the inserts.
-
Chemoattractant Addition: In the lower chamber (the well of the 24-well plate), add culture medium containing the chemoattractant.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Staining of Invading Cells: Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol (B129727) or PFA) and then stain with a suitable cell stain.
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Signaling Pathway
This compound has been shown to inhibit cellular contractility by affecting the RhoA signaling pathway. This pathway is a central regulator of actin cytoskeleton organization and cell contractility.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influencing the Actin Dynamics in Plant Cells by Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparing Chondramide D Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chondramide D is a potent, cell-permeable cyclodepsipeptide derived from the myxobacterium Chondromyces crocatus. As a member of the chondramide family, it exhibits significant cytostatic, antifungal, and anti-metastatic properties. Its primary mechanism of action involves the stabilization of filamentous actin (F-actin), leading to the disruption of cellular actin dynamics. This interference with the actin cytoskeleton affects various cellular processes, including cell proliferation, migration, and contractility, making this compound a valuable tool in cancer research and drug development.
Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound due to its excellent solubilizing properties for hydrophobic compounds. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical and Biological Properties of this compound
To facilitate the preparation of stock solutions and experimental design, the key properties of this compound are summarized in the table below.
| Property | Value/Information | Source(s) |
| Molecular Weight (MW) | ~616.7 g/mol (approximated based on Chondramide C) | [1] |
| Molecular Formula | C35H44N4O6 (for Chondramide C) | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO | [2][3][4] |
| Biological Activity | Stabilizes F-actin, inhibits cell proliferation and migration | [5] |
| Typical Working Concentrations | 3 nM - 85 nM for inhibition of tumor cell proliferation | [6] |
Experimental Protocols
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. Adjust the calculations accordingly for a different desired concentration.
1. Pre-Preparation and Calculations:
-
Determine the required mass of this compound. Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture.
-
Calculate the mass of this compound needed. Using the approximate molecular weight of 616.7 g/mol , the required mass for a 10 mM stock solution can be calculated as follows:
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L * 0.001 L * 616.7 g/mol * 1000 mg/g = 6.167 mg
2. Dissolving this compound:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, this would be 1 mL.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[7]
3. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.[8][9]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.[3][8] When stored properly, peptide solutions in DMSO can be stable for extended periods.[9]
Recommended Storage Conditions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 6 months | Recommended for frequent use. |
| -80°C | Over 6 months | Ideal for long-term storage. |
Note: The stability of this compound in DMSO has not been extensively reported. The recommendations above are based on general guidelines for storing peptide-like compounds in DMSO.[2][3][8][9] It is advisable to perform periodic quality control checks if the stock solution is stored for an extended period.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound
Caption: this compound's impact on the RhoA signaling pathway.
References
- 1. Chondramide C | C35H44N4O6 | CID 25058784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Chondramide D solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Chondramide D in aqueous solutions. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A1: this compound is a cyclic depsipeptide and is expected to have low aqueous solubility due to its hydrophobic nature. Here are some steps you can take to improve solubility:
-
Use a Co-solvent: The recommended approach is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then slowly add this stock solution to your aqueous buffer with gentle vortexing.[1] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect your results.
-
Sonication: Brief sonication can help to break down aggregates and facilitate the dissolution of the peptide in the final aqueous solution.[1]
-
pH Adjustment: The solubility of peptides can be influenced by pH. While specific data for this compound is not available, you could empirically test the solubility at different pH values, keeping in mind that extreme pH can affect the stability of the compound.[2][3]
-
Formulation with Excipients: For more advanced formulations, excipients such as cyclodextrins or hydrophilic polymers can be used to encapsulate the hydrophobic peptide and improve its aqueous solubility.[4]
Q2: What is the expected stability of this compound in an aqueous solution?
A2: Cyclic peptides like this compound are generally more resistant to degradation compared to their linear counterparts due to their constrained cyclic structure. However, the stability can still be affected by several factors:
-
Temperature: Storing aqueous solutions of this compound at lower temperatures (e.g., 4°C or -20°C) is recommended to minimize potential degradation.
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the ester or amide bonds within the cyclic structure. It is advisable to maintain the pH of the solution close to neutral (pH 7.4) unless experimental conditions require otherwise.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to peptide aggregation and degradation. It is best practice to aliquot stock solutions into single-use volumes.
Q3: How can I assess the purity and degradation of my this compound solution over time?
A3: The most common and reliable method for assessing the purity and stability of cyclic peptides is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products. By analyzing samples at different time points, you can quantify the amount of intact peptide remaining and determine the rate of degradation.
Troubleshooting Guides
Problem: Precipitation is observed when adding the this compound stock solution (in organic solvent) to the aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Solution:
-
Decrease the final concentration of this compound.
-
Increase the percentage of the organic co-solvent, if permissible for your experiment.
-
Add the stock solution to the aqueous buffer more slowly while vortexing vigorously.
-
Consider using a different co-solvent.
-
Problem: Inconsistent experimental results using this compound solutions.
-
Possible Cause 1: Incomplete dissolution of this compound.
-
Solution: Ensure your this compound is fully dissolved. Visually inspect the solution for any particulates. If necessary, centrifuge the solution and use the supernatant. A properly solubilized peptide solution should be clear.
-
Possible Cause 2: Degradation of this compound in the aqueous solution.
-
Solution: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (at low temperature and protected from light) and for a limited time. Perform a stability test to understand the degradation profile of this compound in your specific buffer and storage conditions.
Data Presentation
Table 1: this compound Solubility in Various Aqueous Buffers
| Buffer System (e.g., PBS, Tris-HCl) | pH | Co-solvent (e.g., DMSO) % (v/v) | Maximum Soluble Concentration (µg/mL or µM) | Observations (e.g., Clear, Precipitate) |
Table 2: this compound Stability Over Time in Aqueous Solution
| Buffer System | pH | Storage Temperature (°C) | Time Point (e.g., 0, 24, 48 hours) | % Remaining Intact this compound (by HPLC) |
Experimental Protocols
Protocol 1: General Method for Determining Aqueous Solubility of this compound (Kinetic Solubility Assay)
This protocol is adapted from general methods for assessing the kinetic solubility of hydrophobic compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Add your aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the this compound stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1, 3, 10, 30, 100 µM). The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
The solubility is estimated as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: General Protocol for Assessing the Stability of this compound in Aqueous Solution using HPLC
This protocol outlines a general approach for a stability-indicating HPLC method.
Materials:
-
Aqueous solution of this compound at a known concentration
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile phase B: Acetonitrile with 0.1% TFA or formic acid
Procedure:
-
Prepare a fresh aqueous solution of this compound at the desired concentration and in the buffer of interest.
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.
-
Develop a gradient elution method to separate this compound from potential degradation products. A typical gradient might run from 5% to 95% mobile phase B over 20-30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 215 nm for the peptide bond).
-
Integrate the peak area of the intact this compound at t=0. This will serve as the 100% reference.
-
Store the remaining this compound solution under the desired stability testing conditions (e.g., 4°C, room temperature, 37°C).
-
At subsequent time points (e.g., 24h, 48h, 72h), inject another aliquot of the stored solution onto the HPLC system using the same method.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact this compound at each time point relative to the t=0 sample. The appearance of new peaks may indicate degradation products.
Mandatory Visualization
Caption: this compound inhibits cancer cell migration by disrupting the actin cytoskeleton and reducing RhoA-mediated cellular contractility.
References
potential off-target effects of Chondramide D in cellular assays
Welcome to the Technical Support Center for Chondramide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclodepsipeptide that primarily targets filamentous actin (F-actin).[1][2] Its on-target mechanism involves binding to F-actin, which induces actin polymerization and stabilization of the actin cytoskeleton.[1][2] This disruption of actin dynamics is the basis for its cytotoxic and anti-migratory effects on cancer cells.[1][3]
Q2: What are the expected on-target effects of this compound in a cellular context?
Researchers can expect to observe several key cellular changes following treatment with this compound, all stemming from its interaction with actin:
-
Disruption of the Actin Cytoskeleton: Fluorescence microscopy will typically reveal altered stress fibers and the formation of actin aggregates, often near the nucleus.[1][4]
-
Inhibition of Cell Migration and Invasion: Due to its effects on the machinery of cell movement, this compound is a potent inhibitor of cancer cell migration and invasion.[1][5]
-
Decreased Cellular Contractility: The compound reduces the ability of cells to exert contractile forces on their environment.[1][5]
-
Specific Signaling Pathway Modulation: this compound has been shown to decrease the activity of RhoA and reduce the phosphorylation of Myosin Light Chain 2 (MLC-2).[1][5]
Q3: Are there any known off-target effects of this compound?
Currently, the literature suggests that the primary effects of this compound are linked to its on-target activity on actin. It has been demonstrated that this compound does not affect the microtubule system.[2] Furthermore, studies have shown no alteration in the activation of the EGF-receptor and its downstream signaling pathways, including Akt and Erk, nor in the activity of the RhoGTPase Rac1.[1][5]
However, researchers should be aware of two main considerations that could be perceived as off-target or problematic effects:
-
Competitive Binding with Visualization Probes: this compound may competitively inhibit the binding of phalloidin (B8060827) to F-actin.[1][4] This can lead to misleading results in fluorescence microscopy if not properly controlled for.
-
Broad Downstream Consequences of Actin Disruption: As actin is crucial for numerous cellular processes, its disruption by this compound can lead to a wide range of secondary effects, including changes in cell shape, adhesion, and ultimately, cytotoxicity.[1][2] These are technically downstream effects of the on-target action but could be misinterpreted as independent off-target activities if the primary mechanism is not considered.
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity in my cell line, even at low nanomolar concentrations. Is this an off-target effect?
High cytotoxicity is an expected on-target effect of this compound.[1][2] The compound is known to be a potent inhibitor of cell proliferation across various tumor cell lines.
Recommendation:
-
Perform a Dose-Response Curve: To distinguish between specific antiproliferative effects and potential non-specific cytotoxicity, it is crucial to perform a dose-response analysis.
-
Consult IC50 Values: Compare your results with published IC50 values for similar cell lines (see Table 1). Significant deviations may warrant further investigation into your specific cellular model.
Problem 2: My phalloidin staining for F-actin is weak or absent after this compound treatment. Is the actin cytoskeleton completely destroyed?
This is likely due to the competitive binding of this compound to F-actin, which can prevent phalloidin from binding to its target.[1][4][6]
Recommendation:
-
Use Alternative Visualization Methods: Consider using actin antibodies that recognize epitopes not blocked by this compound or expressing fluorescently-tagged actin constructs (e.g., LifeAct-GFP) to visualize the actin cytoskeleton.
-
Titrate Phalloidin Concentration: In some cases, increasing the concentration of the phalloidin probe may help to overcome the competitive inhibition, although this should be carefully validated.
Problem 3: I am seeing unexpected changes in a signaling pathway that is not RhoA. How can I determine if this is a true off-target effect?
While this compound has been shown to be specific in its signaling effects (sparing Rac1, Akt, Erk), it is possible that in certain cellular contexts, downstream effects of actin disruption could indirectly influence other pathways.
Recommendation:
-
Use a Negative Control: If available, a structurally related but inactive analog of this compound would be the ideal negative control.
-
Orthogonal Approach: Use another actin-targeting agent with a different mechanism of action (e.g., Cytochalasin D or Latrunculin A). If the same unexpected signaling effect is observed, it is more likely to be a consequence of actin cytoskeleton disruption rather than a specific off-target effect of this compound.
-
Time-Course Experiment: Analyze the kinetics of the signaling event. On-target effects on RhoA should occur relatively quickly after actin disruption. Delayed effects on other pathways may be secondary consequences.
Data Presentation
Table 1: Reported IC50 Values for Chondramides in Various Tumor Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Chondramide A | L-929 | 3 | [2] |
| Chondramide B | L-929 | 10 | [2] |
| Chondramide C | L-929 | 25 | [2] |
| This compound | L-929 | 85 | [2] |
| Chondramide A | KB-3-1 | 3 | [2] |
| Chondramide B | KB-3-1 | 15 | [2] |
| Chondramide C | KB-3-1 | 50 | [2] |
| This compound | KB-3-1 | 80 | [2] |
| Chondramide A | PtK2 | 5 | [2] |
| Chondramide B | PtK2 | 10 | [2] |
| Chondramide C | PtK2 | 30 | [2] |
| This compound | PtK2 | 80 | [2] |
Experimental Protocols
1. F-Actin Staining with Phalloidin
This protocol is adapted for situations where competitive binding with this compound may be a factor.
-
Cell Culture: Seed cells on glass coverslips and treat with this compound or vehicle control for the desired time.
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash three times with PBS. Incubate with a fluorescently-labeled phalloidin solution (e.g., Rhodamine-Phalloidin, 1:400 dilution in PBS with 1% BSA) for 20-30 minutes at room temperature, protected from light.
-
Counterstaining (Optional): Wash three times with PBS. Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Be aware of potentially reduced signal in this compound-treated cells.
2. RhoA Activity Pull-Down Assay
This assay measures the amount of active, GTP-bound RhoA.
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells on ice with a Rho activation assay lysis buffer.
-
Clarification: Scrape the cells and clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down: Incubate an aliquot of the lysate (containing equal amounts of protein for all samples) with Rhotekin-RBD beads (which specifically bind to GTP-Rho) for 45-60 minutes at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-RhoA antibody. Also, run a parallel blot with an aliquot of the total lysate to determine the total RhoA levels in each sample.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Relationship between on-target and downstream effects.
References
- 1. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chondramides, novel cyclodepsipeptides from myxobacteria, influence cell development and induce actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chondramide D-Induced Cytotoxicity in Non-Cancerous Cells
Welcome to the technical support center for Chondramide D. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage unintended cytotoxicity in non-cancerous cells during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic depsipeptide isolated from the myxobacterium Chondromyces crocatus. Its primary mechanism of action is the targeting of the actin cytoskeleton. This compound binds to F-actin, inducing actin polymerization and stabilizing the actin filaments. This disruption of actin dynamics interferes with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to cytotoxicity.
Q2: Why am I observing cytotoxicity in my non-cancerous control cells?
A2: While this compound has shown some selectivity for cancer cells, its target, actin, is a ubiquitous and essential component of all eukaryotic cells. Therefore, at certain concentrations, this compound can induce cytotoxicity in non-cancerous cells. The degree of cytotoxicity can depend on several factors, including the specific cell type, its proliferation rate, and the expression levels of certain proteins, such as Protein Kinase C epsilon (PKCε).
Q3: Is there a known difference in sensitivity to this compound between cancerous and non-cancerous cells?
A3: Yes, research suggests that some non-cancerous cells may be more resistant to this compound-induced apoptosis than cancer cells. For example, the non-tumorigenic breast epithelial cell line MCF-10A has demonstrated resistance to this compound, which has been linked to lower expression levels of PKCε compared to its cancerous counterparts. This differential expression of PKCε may provide a therapeutic window for this compound.
Q4: What is the role of PKCε in this compound-induced cytotoxicity?
A4: Protein Kinase C epsilon (PKCε) is a pro-survival kinase that is often overexpressed in cancer cells. This compound-induced hyperpolymerization of actin can lead to the trapping and inactivation of PKCε within these actin bundles. This inactivation of a key pro-survival pathway is a significant contributor to the apoptotic effects of this compound in sensitive cells. Non-cancerous cells with lower PKCε expression may be less dependent on this pathway for survival and therefore exhibit greater resistance to this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments involving non-cancerous cells.
Problem: Higher-than-expected cytotoxicity in my non-cancerous control cell line.
-
Potential Cause 1: this compound concentration is too high.
-
Suggested Solution: Perform a dose-response experiment to determine the IC50 value of this compound in your specific non-cancerous cell line. Start with a wide range of concentrations (e.g., 1 nM to 1 µM) to establish a toxicity profile. The IC50 values for this compound in cancer cell lines have been reported to range from 3 to 85 nM.[1] Your non-cancerous cells may have a lower tolerance.
-
-
Potential Cause 2: High expression of PKCε in your non-cancerous cell line.
-
Suggested Solution: Quantify the protein expression levels of PKCε in your non-cancerous cell line and compare them to a cancer cell line known to be sensitive to this compound. Higher than expected PKCε levels in your "normal" cell line could explain the increased sensitivity. Western blotting is a suitable method for this analysis.
-
-
Potential Cause 3: The non-cancerous cell line is highly proliferative.
-
Suggested Solution: this compound's mechanism of disrupting the actin cytoskeleton can disproportionately affect rapidly dividing cells. If possible, consider using a more quiescent non-cancerous cell line as a control, or ensure that your cells are not overly confluent at the time of treatment.
-
Problem: Inconsistent cytotoxicity results between experiments.
-
Potential Cause 1: Variability in cell culture conditions.
-
Suggested Solution: Ensure consistency in cell density, passage number, and growth phase at the time of this compound treatment. Use cells from a similar passage number for all related experiments to minimize variability.
-
-
Potential Cause 2: Degradation of this compound stock solution.
-
Suggested Solution: this compound should be dissolved in a suitable solvent like DMSO and stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.
-
Quantitative Data Summary
The available data on the half-maximal inhibitory concentration (IC50) of this compound is predominantly for cancer cell lines. Limited quantitative data exists for non-cancerous cell lines, highlighting the importance of establishing baseline cytotoxicity in your specific experimental models.
| Cell Line Type | Cell Line(s) | IC50 Range (nM) | Reference |
| Cancerous | Various Tumor Cell Lines | 3 - 85 | [1] |
| Non-cancerous | MCF-10A (Breast Epithelial) | Resistant to apoptosis (Specific IC50 not provided) |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the metabolic activity of cells, as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Membrane Integrity Assessment using LDH Assay
Objective: To quantify plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Cell Lysis Solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Vehicle Control: Cells treated with vehicle (DMSO) only.
-
Maximum LDH Release Control: Cells treated with the Cell Lysis Solution provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Protocol 3: Apoptosis Detection using Annexin V Staining
Objective: To detect and quantify apoptosis by measuring the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Mechanism of this compound-induced apoptosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
References
mitigating experimental variability in Chondramide D studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to mitigate experimental variability in studies involving Chondramide D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclodepsipeptide, a type of natural product produced by the myxobacterium Chondromyces crocatus.[1] Its primary mechanism of action is the targeting of the actin cytoskeleton.[1] Specifically, it induces and accelerates actin polymerization, leading to the disruption of the normal organization of the actin cytoskeleton.[1][2] This interference with actin dynamics has antiproliferative effects on various cancer cell lines.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] This stock solution should be stored at -20°C or -80°C to maintain stability. For experiments, the stock solution can be further diluted in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% (v/v).[2]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to decrease the activity of RhoA, a small GTPase that is a key regulator of the actin cytoskeleton.[2][3] This reduction in RhoA activity is accompanied by a decrease in the activation of its downstream effectors, such as Myosin Light Chain 2 (MLC-2).[2][3] Interestingly, this compound does not appear to affect the activation of other signaling molecules like Rac1, EGF-receptor, Akt, or Erk.[2][3]
Q4: Are there known off-target effects of this compound?
A4: Studies have shown that this compound specifically targets the actin cytoskeleton without affecting the microtubule system.[1] However, as with any potent biological agent, high concentrations may lead to non-specific effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay to minimize potential off-target effects.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and ensure consistent pipetting technique. When adding this compound, mix gently but thoroughly. |
| Unexpected U-shaped dose-response curve (higher viability at high concentrations) | Compound precipitation at high concentrations interfering with assay readings. Direct chemical interaction of the compound with the assay reagent (e.g., MTT reduction). | Visually inspect wells for precipitates. If observed, consider using a different solvent or a lower concentration range. To rule out chemical interference, perform the assay in a cell-free system with the compound and assay reagent. |
| No significant effect on cell viability | The cell line may be resistant to this compound. The incubation time may be too short. The compound may have degraded. | Use a positive control known to induce cytotoxicity in your cell line. Perform a time-course experiment to determine the optimal incubation period. Ensure proper storage of the this compound stock solution. |
| High background in control wells | Contamination of media or reagents. High cell density leading to high basal metabolic activity. | Use fresh, sterile media and reagents. Optimize cell seeding density through a titration experiment. |
Fluorescence Microscopy of the Actin Cytoskeleton
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no F-actin staining | Inefficient cell permeabilization. Competitive binding of this compound and phalloidin (B8060827).[2] Degraded fluorescent phalloidin conjugate. | Optimize permeabilization time and detergent concentration (e.g., Triton X-100). If competitive binding is suspected, consider using a lower concentration of this compound or a different F-actin probe. Use fresh or properly stored phalloidin conjugates. |
| High background fluorescence | Incomplete removal of unbound phalloidin. Autofluorescence from cells or medium components. Ambient light interference. | Increase the number and duration of washing steps after phalloidin incubation. Use a mounting medium with an anti-fade agent. Image in a dark room and ensure the microscope light path is properly shielded. |
| "Stripe" or "shadow" artifacts in images | Light attenuation caused by absorbing structures within the sample. | This is a known issue in light sheet fluorescence microscopy.[4][5] If using this technique, consider computational correction methods or multi-view imaging. For standard fluorescence microscopy, ensure uniform sample thickness. |
| Phototoxicity or photobleaching | Excessive light exposure. | Minimize exposure time and illumination intensity. Use a more photostable fluorophore if possible. For live-cell imaging, use fluorophores with longer excitation wavelengths to reduce phototoxicity.[6] |
RhoA Activation Assays (G-LISA or Pull-down)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal for activated RhoA | Inefficient cell lysis and protein extraction. Rapid hydrolysis of GTP-bound RhoA to the inactive GDP-bound form.[7] Insufficient amount of total protein in the lysate. | Use a lysis buffer specifically designed for GTPase activation assays and keep samples on ice at all times. Work quickly and use protease inhibitors in the lysis buffer.[8] Ensure you have an adequate amount of protein lysate for the assay (typically >0.5 mg).[8] |
| High background in negative controls | Contamination of reagents with GTP. Incomplete washing steps. | Use high-purity reagents and dedicated solutions for the assay. Ensure thorough and consistent washing of the plate or beads. |
| Inconsistent results between experiments | Variation in cell confluence, stimulation time, or lysis procedure. Different binding affinities of RhoA effectors used in pull-down assays.[9] | Standardize all experimental parameters, including cell culture conditions and the timing of stimulation and lysis. Be aware that different RhoA effectors (e.g., Rhotekin vs. mDia1) may yield different results in pull-down assays.[9] |
Quantitative Data Summary
Table 1: IC50 Values of Chondramides in Various Tumor Cell Lines
| Cell Line | Chondramide A (nM) | Chondramide B (nM) | Chondramide C (nM) | This compound (nM) |
| Potoroo Kidney (PtK2) | ~3-85 | ~3-85 | ~3-85 | ~3-85 |
| Various human tumor cell lines | 3 - 85 | 3 - 85 | 3 - 85 | 3 - 85 |
Data extracted from a study by Kunze et al. (1998), where a range of IC50 values were reported for Chondramides A, B, C, and D across multiple cell lines.[1]
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Line | Concentration | Observed Effect |
| Migration Assay | MDA-MB-231 | 30 nM | ~30% inhibition of migration |
| Migration Assay | MDA-MB-231 | 100 nM | ~40% inhibition of migration |
| Invasion Assay | MDA-MB-231 | 30 nM | >50% inhibition of invasion |
| Invasion Assay | MDA-MB-231 | 100 nM | >50% inhibition of invasion |
| Adhesion Assay | MDA-MB-231 | 100 nM | Reduced attachment to plastic, fibronectin, and collagen G |
Data is based on studies using the MDA-MB-231 breast cancer cell line.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Fluorescence Microscopy of F-actin
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at the desired concentration and duration.
-
Fixation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and then incubate with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) in PBS containing 1% bovine serum albumin (BSA) for 20-30 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): A nuclear counterstain such as DAPI can be included with the phalloidin staining solution.
-
Mounting: Wash the cells extensively with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
RhoA Activation Assay (Pull-down Assay)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors. Scrape the cells and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Pull-down: Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of RhoA.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for RhoA.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the amount of active RhoA. The total amount of RhoA in the initial lysates should also be determined by Western blotting to normalize the results.
Visualizations
Caption: this compound's effect on the RhoA signaling pathway.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation artifacts in light sheet fluorescence microscopy corrected by OPTiSPIM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stripe artifact elimination based on nonsubsampled contourlet transform for light sheet fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
determining the effective concentration range of Chondramide D
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective concentration range of Chondramide D. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the compound's activity.
Effective Concentration of this compound
This compound, a cyclic depsipeptide, is a potent inhibitor of actin polymerization. Its effective concentration can vary depending on the cell line and the specific biological process being investigated.
Data Summary: Antiproliferative Activity of Chondramides
While specific IC50 values for this compound across a wide range of human cancer cell lines are not extensively documented in publicly available literature, studies on the chondramide family of compounds provide a strong indication of their potent anticancer activity.
| Compound Family | Cell Lines | IC50 Range (nM) | Reference |
| Chondramides (A, B, C, D) | Various tumor cell lines | 3 - 85 | [1] |
Note: The IC50 values represent the concentration required to inhibit cell proliferation by 50%. This range indicates that this compound is a highly potent cytotoxic agent.
Concentrations for Specific Assays
For assays investigating cellular processes other than proliferation, such as cell migration and invasion, different concentration ranges may be applicable.
| Assay | Cell Line | Effective Concentration (nM) | Observed Effect | Reference |
| Migration Assay | MDA-MB-231 | 30 - 100 | Significant inhibition of cell migration | [2] |
| Invasion Assay | MDA-MB-231 | 30 - 100 | Significant inhibition of cell invasion | [2] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
-
Question: We are observing significant variability in the IC50 values for this compound in our cancer cell line across different experimental repeats. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can show altered sensitivity to cytotoxic agents.
-
Compound Stability: this compound, like many natural products, may be sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.
-
DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Incubation Time: The duration of drug exposure can significantly impact the apparent IC50 value. Standardize the incubation time for all experiments.[3]
-
Issue 2: Unexpected Changes in Cell Morphology
-
Question: After treating our cells with this compound, we observe significant changes in cell shape, including rounding and detachment, even at concentrations below the presumed IC50. Is this expected?
-
Answer:
-
Mechanism of Action: Yes, this is an expected outcome. This compound disrupts the actin cytoskeleton, which is crucial for maintaining cell shape, adhesion, and motility.[2] At effective concentrations, you can expect to see morphological changes such as cell rounding, membrane blebbing, and a reduction in stress fibers.
-
Distinguishing Cytotoxicity from Morphological Effects: To differentiate between direct cytotoxic effects and morphological changes, you can perform a washout experiment. After a short-term incubation with this compound, replace the medium with fresh, drug-free medium and observe if the cells can recover their normal morphology.
-
Issue 3: Difficulty in Observing Inhibition of Cell Migration
-
Question: We are not observing a significant inhibition of cell migration in our Boyden chamber assay, even at concentrations that are cytotoxic in our proliferation assays. What could be the issue?
-
Answer:
-
Concentration Range: The effective concentration for inhibiting migration may be different from the cytotoxic concentration. It is recommended to perform a dose-response experiment specifically for the migration assay, using a range of non-toxic to slightly toxic concentrations. For MDA-MB-231 cells, concentrations between 30 nM and 100 nM have been shown to be effective.[2]
-
Assay Duration: The duration of the migration assay is critical. If the assay is too short, there may not be enough time for a significant difference in migration to be observed. Conversely, if it is too long, the cytotoxic effects of this compound may overwhelm the anti-migratory effects.
-
Chemoattractant Gradient: Ensure a stable and effective chemoattractant gradient is established in the Boyden chamber.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound functions as an actin-stabilizing agent. It binds to filamentous actin (F-actin), preventing its depolymerization and leading to an accumulation of actin polymers within the cell. This disruption of the dynamic actin cytoskeleton interferes with essential cellular processes such as cell division, migration, and the maintenance of cell shape.[2]
Q2: How should I prepare and store this compound? A2: this compound is typically dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, dilute the stock solution to the desired final concentration in the cell culture medium immediately before use.
Q3: Are there any known off-target effects of this compound? A3: The primary target of this compound is the actin cytoskeleton. While extensive off-target profiling for this compound is not widely published, its potent effects on actin dynamics can indirectly influence numerous signaling pathways that are dependent on a functional cytoskeleton. For example, Chondramide has been shown to decrease the activity of RhoA, a key regulator of cell contractility.[2]
Q4: Can this compound be used in in vivo studies? A4: Yes, studies have shown that Chondramide can inhibit metastasis in in vivo mouse models.[2][4] However, appropriate formulation and toxicity studies are crucial before conducting in vivo experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be kept constant and below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of this compound on cell migration using a Boyden chamber or Transwell insert.
Materials:
-
Target cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
DMSO
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: If performing an invasion assay, coat the inserts with a basement membrane extract (e.g., Matrigel). For a migration assay, no coating is needed. Rehydrate the inserts in serum-free medium.
-
Chemoattractant Addition: Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time before seeding.
-
Incubation: Seed 100 µL of the cell suspension into the upper chamber of the inserts. Incubate the plate for a period that allows for cell migration but minimizes the impact of proliferation (e.g., 16-24 hours).[5]
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain the cells with crystal violet for 15 minutes.
-
Cell Counting: Wash the inserts to remove excess stain and allow them to air dry. Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Quantify the number of migrated cells for each treatment condition and compare it to the vehicle control.
Signaling Pathways and Workflows
This compound's Effect on RhoA Signaling Pathway
This compound's primary effect on the actin cytoskeleton leads to downstream consequences on signaling pathways that regulate cell contractility and migration. One key pathway affected is the RhoA signaling cascade.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chondramide D treatment duration for optimal actin disruption
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Chondramide D to study actin dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Chondramides are cyclodepsipeptides that have been shown to interfere with the actin cytoskeleton.[1] They induce and accelerate actin polymerization in vitro.[1] This leads to the disruption of the normal organization of the actin cytoskeleton within cells.[1]
Q2: What is the optimal concentration of this compound for actin disruption?
The optimal concentration of this compound is cell-type and assay-dependent. However, concentrations ranging from 3 nM to 85 nM have been shown to inhibit the proliferation of various tumor cell lines.[1] For studies on cell migration and invasion in MDA-MB-231 breast cancer cells, concentrations of 30 nM and 100 nM have been used effectively.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the recommended treatment duration for observing significant actin disruption?
The duration of this compound treatment required to observe optimal actin disruption depends on the experimental endpoint.
-
Short-term effects (minutes to hours): Changes in actin dynamics can be observed in as little as 30 minutes.[3] Significant alterations to stress fibers and the formation of actin aggregates near the nucleus in MDA-MB-231 cells have been documented after 4 and 8 hours of treatment.[2][4]
-
Intermediate-term effects (hours to 24 hours): For cell migration assays, incubation times of 16 hours have been utilized.[2][5] After 24 hours of treatment, MDA-MB-231 cells have been observed to be completely condensed.[2][4]
-
Long-term effects (24 to 48 hours): For cell invasion assays through Matrigel, a treatment duration of 48 hours has been reported.[2][5]
It is crucial to conduct a time-course experiment to determine the ideal treatment duration for your specific research question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on the actin cytoskeleton. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient treatment time: The incubation period may be too short to induce a visible effect. 3. Drug inactivity: Improper storage or handling may have led to the degradation of this compound. | 1. Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM - 500 nM). 2. Increase the treatment duration. We recommend a time-course experiment (e.g., 1, 4, 8, 16, 24 hours). 3. Ensure this compound is stored as recommended (dissolved in DMSO and stored at -20°C).[2] Prepare fresh dilutions in culture medium for each experiment. |
| High levels of cell death or cytotoxicity. | 1. Excessive concentration: The concentration of this compound may be too high, leading to apoptosis. 2. Prolonged treatment: Extended exposure to the compound can be toxic to cells. | 1. Reduce the concentration of this compound used. 2. Decrease the treatment duration. 3. Perform a cell viability assay (e.g., MTT or DAPI staining) to determine the cytotoxic threshold for your specific cells.[6][7] |
| Difficulty imaging actin filaments after treatment. | 1. Competitive binding: this compound and phalloidin (B8060827), a common F-actin stain, may compete for binding sites on actin filaments.[8] This can lead to reduced phalloidin staining intensity. | 1. Consider using an alternative method for visualizing the actin cytoskeleton, such as expressing a fluorescently tagged actin protein (e.g., mGFP-β-actin).[3] 2. While challenging, optimizing staining conditions with higher concentrations of phalloidin or different fixation/permeabilization protocols may help. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth medium can affect cellular responses. 2. Inaccurate drug dilution: Errors in preparing this compound dilutions can lead to inconsistent final concentrations. | 1. Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density. 2. Prepare a fresh stock solution of this compound and perform serial dilutions carefully for each experiment. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Assay | Effective Concentration | Treatment Duration | Outcome | Reference |
| Various Tumor Cell Lines | Proliferation | 3 - 85 nM (IC50) | Not Specified | Inhibition of cell proliferation | [1] |
| MDA-MB-231 | Migration | 30 nM | 16 hours | ~30% inhibition | [2] |
| MDA-MB-231 | Migration | 100 nM | 16 hours | ~40% inhibition | [2] |
| 4T1-Luc | Migration | 30 nM | 16 hours | ~38% inhibition | [2] |
| 4T1-Luc | Migration | 100 nM | 16 hours | ~46% inhibition | [2] |
| MDA-MB-231 | Invasion | 30 nM | 48 hours | >50% inhibition | [2] |
| MDA-MB-231 | Invasion | 100 nM | 48 hours | >50% inhibition | [2] |
| MDA-MB-231 | Actin Aggregation | 200 nM | 4 - 8 hours | Visible actin aggregates | [4] |
| MCF7 | Actin Dynamics | 300 nM | 30 minutes | Inhibition of actin dynamics | [3] |
Experimental Protocols
1. Immunofluorescence Staining for F-actin
This protocol is adapted from standard immunofluorescence procedures and observations from this compound-related studies.[2][9]
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control (e.g., 0.1% DMSO).[2]
-
Fixation: Aspirate the culture medium and wash the cells once with pre-warmed 1X PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with 1X PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with 1X PBS. Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.
-
F-actin Staining: Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells three times with 1X PBS. Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with 1X PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
2. Cell Migration (Boyden Chamber) Assay
This protocol is based on the methodology described for assessing the effect of Chondramide on cell migration.[2][5]
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in a serum-free medium.
-
This compound Pre-treatment: On the day of the assay, harvest the cells and resuspend them in a serum-free medium containing the desired concentration of this compound or vehicle control. Incubate for a predetermined time if pre-treatment is desired.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 16 hours.[2][5]
-
Analysis:
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and compare the migration of this compound-treated cells to the control.
-
Visualizations
Caption: Experimental workflow for analyzing this compound-induced actin disruption.
Caption: Simplified signaling pathway of this compound's effect on cell contractility.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dojindo.com [dojindo.com]
- 8. Chondramides, novel cyclodepsipeptides from myxobacteria, influence cell development and induce actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Chondramide D Mechanism: Technical Support & Troubleshooting Center
This guide provides troubleshooting advice and standardized protocols for researchers investigating the mechanism of action of Chondramide D. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My cell viability has decreased after this compound treatment. How can I confirm this is a specific effect of targeting the actin cytoskeleton and not just general cytotoxicity?
Answer: It is crucial to differentiate between targeted anti-proliferative effects and non-specific cytotoxicity. This requires a set of controls to assess the specificity of this compound's action.
Troubleshooting Steps & Controls:
-
Dose-Response Analysis: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cell proliferation. Effects observed at concentrations significantly higher than the IC50 may be due to off-target cytotoxicity.
-
Time-Course Experiment: Analyze cell viability at different time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cellular response.
-
Positive and Negative Controls: Compare the effects of this compound with well-characterized actin-targeting and non-actin-targeting drugs.
-
Vehicle Control (Negative): Use the solvent for this compound (e.g., DMSO) at the same final concentration as in the experimental conditions. This accounts for any solvent-induced effects.
-
Actin-Stabilizing Control (Positive): Use Jasplakinolde, which has a similar mechanism of stabilizing F-actin.[1]
-
Actin-Destabilizing Control (Positive): Use Cytochalasin D or Latrunculin A to compare the effects of actin filament disruption versus stabilization.[1][2]
-
Microtubule-Targeting Control (Specificity): Use a microtubule-disrupting agent like Nocodazole or a stabilizing agent like Paclitaxel (Taxol) to demonstrate that the observed effects are specific to the actin cytoskeleton.[1][2]
-
Data Presentation: Comparative IC50 Values for Proliferation
| Compound | Primary Target | Expected IC50 Range (e.g., in MDA-MB-231 cells) | Expected Outcome |
| Vehicle (DMSO) | None | Not Applicable | No significant effect on viability |
| This compound | Actin Cytoskeleton | 3-85 nM[1] | Dose-dependent decrease in viability |
| Jasplakinolide | Actin Cytoskeleton | 10-100 nM | Dose-dependent decrease in viability |
| Cytochalasin D | Actin Cytoskeleton | 10-150 nM | Dose-dependent decrease in viability |
| Nocodazole | Microtubules | 20-200 nM | Dose-dependent decrease in viability (via a different mechanism) |
Question 2: I observe morphological changes in my cells. How do I design an experiment to prove this compound specifically disrupts the actin cytoskeleton without affecting microtubules?
Answer: Visual confirmation using fluorescence microscopy is the most direct way to address this. The key is to use specific probes for different cytoskeletal components and include appropriate pharmacological controls.
Experimental Workflow:
The following workflow ensures a systematic investigation into the specificity of this compound.
Caption: Workflow for assessing this compound's cytoskeletal specificity.
Expected Results Summary:
| Treatment | Observed F-Actin Structure | Observed Microtubule Network | Interpretation |
| Vehicle (DMSO) | Organized stress fibers | Intact, filamentous network | Baseline cellular state |
| This compound | Disrupted; aggregation of F-actin | Intact, filamentous network[1] | Specific disruption of actin cytoskeleton |
| Jasplakinolide | Actin aggregation, thickened bundles | Intact, filamentous network | Confirms phenotype for actin stabilizers |
| Nocodazole | Organized stress fibers | Disrupted, diffuse staining | Confirms antibody staining is working and shows a microtubule-specific effect |
Experimental Protocol: Immunofluorescence Staining for Cytoskeleton
-
Cell Culture: Seed cells (e.g., MDA-MB-231) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., 200 nM), vehicle, and other controls for the desired time (e.g., 4-24 hours).
-
Fixation: Gently wash cells with pre-warmed Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Secondary Antibody & Phalloidin Staining: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 568) for 1 hour at room temperature, protected from light.
-
Nuclear Staining & Mounting: Wash three times with PBS. Stain with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope with appropriate filter sets.
Question 3: My in vitro actin polymerization assay gives variable results. How do I set up the proper controls to ensure my data is reliable?
Answer: In vitro actin polymerization assays, typically using pyrene-labeled actin, are sensitive to reagent quality and pipetting accuracy.[3] A full set of controls is essential to validate the results.
Logical Relationship of Controls:
This diagram illustrates how different controls help isolate the specific effect of this compound on actin polymerization.
Caption: Control relationships for an in vitro polymerization assay.
Data Presentation: Pyrene-Actin Polymerization Assay
| Condition | Description | Expected Result (Fluorescence Units) |
| Baseline (G-Actin) | G-Actin in monomer-stabilizing buffer (G-Buffer). | Low, stable fluorescence (no polymerization). |
| Vehicle Control | G-Actin + Polymerization Buffer + DMSO. | Sigmoidal increase in fluorescence, reaching a plateau. |
| Polymerization Control | G-Actin + Polymerization Buffer. | Should be identical to the Vehicle Control. |
| This compound | G-Actin + Polymerization Buffer + this compound. | Faster rate of fluorescence increase and potentially a higher plateau compared to vehicle.[1] |
| Jasplakinolide | G-Actin + Polymerization Buffer + Jasplakinolide. | Faster rate of fluorescence increase, similar to this compound. |
| Latrunculin A | G-Actin + Polymerization Buffer + Latrunculin A. | No or significantly reduced fluorescence increase. |
Experimental Protocol: In Vitro Pyrene-Actin Polymerization Assay
-
Reagent Preparation: Prepare G-actin (with 5-10% pyrene-labeled actin) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP). Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP). All solutions should be kept on ice.
-
Reaction Setup: In a 96-well black plate, add the test compounds (this compound, controls) diluted in G-buffer.
-
Initiation: Add the G-actin mix to each well. To start the reaction, add the 10X polymerization buffer to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure pyrene (B120774) fluorescence (Excitation: ~350 nm, Emission: ~407 nm) every 30-60 seconds for 1-2 hours.[3]
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be calculated from the slope of the linear phase of the curve.
Question 4: this compound reportedly reduces RhoA activity. What controls are needed to show this is a downstream consequence of actin disruption?
Answer: To link actin disruption to RhoA activity, you need to demonstrate that other compounds with similar effects on actin also reduce RhoA activity, while compounds that do not affect actin have no impact on RhoA. Research indicates this compound decreases RhoA activity but not Rac1.[4][5]
Signaling Pathway and Control Points:
This diagram shows the proposed pathway and where different control compounds can be used to validate the mechanism.
Caption: Proposed signaling cascade for this compound.
Data Presentation: RhoGTPase Activity Assay
| Condition | Target | Expected Active RhoA Level (vs. Vehicle) | Expected Active Rac1 Level (vs. Vehicle) |
| Vehicle (DMSO) | None | 100% (Baseline) | 100% (Baseline) |
| This compound | Actin | Decreased[4] | No significant change[4][5] |
| Jasplakinolide | Actin | Decreased | No significant change |
| Latrunculin A | Actin | Variable (may increase or decrease depending on context) | Variable |
| EGF (Stimulant) | EGFR | Increased (Positive control for activation) | Increased (Positive control for activation) |
Experimental Protocol: RhoA Activity Pulldown Assay
-
Cell Culture & Treatment: Grow cells to 80-90% confluency. Serum-starve cells overnight, then treat with this compound and controls for the desired time (e.g., 30 minutes to 4 hours). A positive control like EGF or LPA can be used to stimulate RhoA activity.
-
Lysis: Wash cells with ice-cold PBS and lyse with a RhoA-GTPase-compatible lysis buffer (containing protease inhibitors). Scrape and centrifuge the lysate to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Pulldown: Incubate a standardized amount of protein lysate (e.g., 500 µg) with Rhotekin-RBD beads (which specifically bind to active, GTP-bound RhoA) for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads by gentle centrifugation and wash 3-4 times with lysis buffer to remove non-specific binders.
-
Elution & Western Blot: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a primary antibody specific for RhoA.
-
Total RhoA Control: Run a small fraction of the initial total cell lysate on the same gel to confirm that the total amount of RhoA protein does not change between treatments.
-
Densitometry: Quantify the band intensity of the pulled-down active RhoA and normalize it to the total RhoA from the lysate.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]
- 3. Actin-binding compounds, previously discovered by FRET-based high-throughput screening, differentially affect skeletal and cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with Chondramide D precipitation in culture media
Welcome to the Technical Support Center for Chondramide D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound in experimental settings, with a particular focus on preventing precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a member of the chondramide family, which are cyclodepsipeptides produced by the myxobacterium Chondromyces crocatus.[1][2] These compounds are of significant interest in research due to their potent biological activity, primarily as agents that target the actin cytoskeleton.[1] By interfering with actin dynamics, Chondramides can inhibit cell proliferation and are being investigated for their potential as anticancer agents.[1][3]
Q2: What are the main challenges when working with this compound in cell culture?
The primary challenge is the poor aqueous solubility of this compound. As a lipophilic, cyclic peptide, it has a strong tendency to precipitate when added to aqueous solutions like cell culture media. This can lead to inaccurate experimental results due to a lower effective concentration of the compound and potential cytotoxic effects from the precipitate itself.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic peptides for use in cell culture.[4][5]
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. The tolerance to DMSO can be cell line-specific.[6] For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, with some sensitive cell lines, particularly primary cells, requiring concentrations at or below 0.1%.[7][8][9] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.[6][10]
Q5: How should I store this compound solutions?
For powdered this compound, storage at -20°C for up to three years is a general guideline.[11] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[11] It is advisable to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common precipitation issues encountered when using this compound in culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Poor Solubility: The aqueous environment of the media is causing the hydrophobic this compound to come out of solution. | 1. Use a Co-solvent: Ensure your this compound is first dissolved in 100% DMSO to create a concentrated stock solution.[4][5] 2. Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of media. Instead, perform a serial dilution, first into a smaller volume of media, and then add this intermediate dilution to the final culture volume. 3. Pre-warm Media: Using pre-warmed culture media (37°C) can sometimes help improve solubility. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete Dissolution: The compound may not be fully dissolved in the initial solvent. | 1. Sonication: After adding this compound to DMSO, sonicate the solution briefly to aid in complete dissolution.[7] 2. Vortexing: Gentle vortexing can also help ensure the compound is fully dissolved in the stock solution. |
| Precipitation occurs over time during incubation. | Concentration Exceeds Solubility Limit: The final concentration of this compound in the media may be too high for it to remain in solution over time. | 1. Lower Final Concentration: If possible, reduce the final working concentration of this compound in your experiment. 2. Optimize DMSO Concentration: While keeping the final DMSO concentration below cytotoxic levels, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% is generally recommended.[6][7][8] |
| Inconsistent results between experiments. | Variable Compound Concentration: Precipitation can lead to an unknown and variable amount of soluble, active compound in each experiment. | 1. Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. 2. Consistent Protocol: Strictly adhere to a standardized protocol for preparing and diluting your this compound to ensure reproducibility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 1 mM or 10 mM).
-
Gently vortex or sonicate the tube until the powder is completely dissolved.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[11]
-
Protocol 2: Dilution of this compound into Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the culture medium.
-
Calculate the volume of this compound stock solution needed. Ensure that the final concentration of DMSO in the culture medium does not exceed the tolerated level for your cell line (typically ≤ 0.5%).[7][9]
-
Stepwise Dilution: a. In a sterile tube, add a small volume of the pre-warmed culture medium. b. While gently vortexing or swirling the tube, add the calculated volume of the this compound stock solution dropwise to the medium.[7] c. Mix thoroughly to ensure a homogenous intermediate dilution.
-
Add the intermediate dilution to the final volume of the cell culture medium and mix gently by swirling or inverting the container.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Vehicle Control: Prepare a control culture that includes the same final concentration of DMSO without this compound.[10]
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors affecting this compound solubility.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
long-term storage and handling of Chondramide D
Welcome to the Technical Support Center for Chondramide D. This resource is designed to assist researchers, scientists, and drug development professionals in the successful long-term storage, handling, and experimental application of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: Lyophilized this compound should be reconstituted to create a stock solution. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as the compound may be hygroscopic.[1] For initial solubilization, a high-purity solvent such as DMSO or ethanol (B145695) is recommended.[2]
-
Reconstitution Protocol:
-
Centrifuge the vial at a low speed to collect all the lyophilized powder at the bottom.
-
Carefully open the vial in a sterile environment.
-
Add the desired volume of a suitable solvent (e.g., DMSO) to achieve a stock concentration of 1-10 mM.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent potential degradation.[3]
-
Once dissolved, the stock solution can be aliquoted into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Q2: What are the optimal conditions for the long-term storage of this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Precautions |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 6 months (recommended) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilutions | 2-8°C | Short-term (use within a day) | Prepare fresh from stock solution for each experiment. |
Q3: What solvents are compatible with this compound?
A3: this compound is a lipophilic cyclic depsipeptide.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for creating high-concentration stock solutions.[2] |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Methanol | Soluble | |
| Water | Insoluble |
For cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage conditions were maintained. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh working dilutions for each experiment. |
| Incorrect Concentration | Verify the initial concentration of the stock solution and the dilution calculations. Perform a dose-response experiment to determine the optimal working concentration for your cell line. |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivities to this compound. Confirm the expected response of your chosen cell line from the literature or through preliminary experiments. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system for the final dilution. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogeneous cell suspension before plating. Use a calibrated pipette and consistent technique for cell seeding. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions. |
| Inconsistent Incubation Times | Ensure all plates are treated and incubated for the same duration. |
Problem 3: Unexpected Cellular Morphology
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations can lead to rapid and pronounced cytotoxic effects, including cell rounding and detachment. Perform a dose-response and time-course experiment to observe morphological changes at different concentrations and time points. |
| Solvent Toxicity | Include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to rule out solvent-induced morphological changes. |
| Actin Cytoskeleton Disruption | This compound is a potent actin-stabilizing agent. The observed morphological changes are likely due to its mechanism of action. Document these changes as part of your experimental results. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is a general guideline for treating adherent cancer cell lines, such as MDA-MB-231, with this compound.
Materials:
-
MDA-MB-231 cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (e.g., 1 mM in DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed MDA-MB-231 cells in a cell culture plate at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
-
Prepare fresh working dilutions of this compound in the complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Protocol 2: In Vitro Actin Polymerization Assay
This protocol is adapted from general actin polymerization assays and can be used to assess the effect of this compound on actin dynamics.
Materials:
-
Actin from rabbit skeletal muscle
-
Pyrene-labeled actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound at various concentrations
-
Fluorometer
Procedure:
-
Prepare a 2X G-actin solution by mixing unlabeled and pyrene-labeled actin in G-buffer.
-
Prepare a 2X solution of this compound or vehicle control in G-buffer.
-
Mix equal volumes of the 2X G-actin solution and the 2X this compound/vehicle solution.
-
Incubate for 5 minutes at room temperature.
-
Initiate polymerization by adding 1/10th volume of 10X Polymerization Buffer.
-
Immediately place the sample in a fluorometer and measure the increase in pyrene (B120774) fluorescence over time (Excitation: 365 nm, Emission: 407 nm).
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound disrupts the actin cytoskeleton, leading to a decrease in cellular contractility. This is mediated through the inhibition of the RhoA signaling pathway.
Caption: this compound inhibits RhoA, reducing contractility.
Experimental Workflow: Assessing Anti-Metastatic Potential
The following workflow outlines the key steps to evaluate the anti-metastatic properties of this compound in vitro.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chondramide D vs. Jasplakinolide: A Comparative Guide to Their Effects on Actin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chondramide D and Jasplakinolide (B32604), two potent natural products that modulate actin dynamics. By presenting key experimental data, detailed methodologies, and an examination of their impact on cellular signaling, this document serves as a valuable resource for researchers investigating the actin cytoskeleton and developing novel therapeutics.
At a Glance: this compound vs. Jasplakinolide
Both this compound and Jasplakinolide are cyclic depsipeptides that induce polymerization and stabilize filamentous actin (F-actin).[1][2] Despite their similar mechanisms of action, they exhibit differences in potency and cellular effects, which are critical considerations for their application in research and drug development.
Mechanism of Action
This compound and Jasplakinolide share a common mechanism of action: they bind to F-actin, promoting the polymerization of actin monomers (G-actin) and stabilizing the resulting filaments.[1][3] This stabilization prevents the natural disassembly of actin filaments, leading to an accumulation of F-actin within the cell.[3] Both compounds are membrane-permeable, allowing them to be used in live-cell imaging and cellular assays.[1][2] Jasplakinolide has been shown to bind competitively with phalloidin (B8060827) to F-actin, suggesting an overlapping binding site.[3] Chondramides are also known to compete with phalloidin for F-actin binding.[4]
Quantitative Comparison of Effects on Actin Polymerization
Direct comparative studies on the in vitro actin polymerization kinetics of this compound and Jasplakinolide are limited. However, data from various studies allow for a comparative assessment of their potency.
Jasplakinolide has been shown to be a potent inducer of actin polymerization, with a dissociation constant (Kd) of approximately 15 nM for F-actin.[3] It significantly lowers the critical concentration (Cc) of actin polymerization. In one study, 0.15 µM of Jasplakinolide lowered the Cc from 1.8 µM to 0.8 µM, and 0.3 µM of the compound further reduced it to 0.2 µM.[5]
Comparative Cytotoxicity
The cytotoxic effects of this compound and Jasplakinolide have been evaluated in various cancer cell lines. The 50% inhibitory concentration (IC50) values provide a quantitative measure of their antiproliferative activity.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | L-929 | 85 | [6] |
| K-562 | 20 | [6] | |
| HeLa | 20 | [6] | |
| Jasplakinolide | PC-3 | 35 | [3] |
| Various Tumor Cell Lines | In the same order of magnitude as Chondramides | [6] |
Signaling Pathways
The disruption of actin dynamics by this compound and Jasplakinolide has significant downstream effects on cellular signaling pathways, particularly those involved in cell migration, proliferation, and apoptosis.
This compound: Research has shown that chondramides can inhibit cancer cell metastasis by reducing cellular contractility.[7] This is achieved through the downregulation of the RhoA signaling pathway.[7] Chondramide treatment leads to decreased activity of RhoA and its downstream effector, Myosin Light Chain 2 (MLC2), without affecting other pathways such as Rac1 or the EGF receptor signaling cascade.[7]
Caption: this compound's impact on the RhoA signaling pathway.
Jasplakinolide: Jasplakinolide's profound effect on the actin cytoskeleton also influences various signaling pathways. By stabilizing F-actin, it can enhance apoptosis induced by cytokine deprivation.[8] The disruption of the actin network by high concentrations of jasplakinolide can lead to the depletion of monomeric actin, which is essential for various cellular processes, thereby impacting signaling cascades that rely on actin dynamics.[9]
Caption: Jasplakinolide's effect on actin dynamics and signaling.
Experimental Protocols
Actin Polymerization Assay (Pyrene-Based)
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. The fluorescence of pyrene-actin increases significantly upon polymerization.
Materials:
-
Lyophilized pyrene-labeled rabbit skeletal muscle actin
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound or Jasplakinolide stock solution (in DMSO)
-
Fluorometer and microplates
Protocol:
-
Reconstitute pyrene-labeled actin in G-buffer to a final concentration of 1 mg/mL.
-
Incubate on ice for 1 hour to depolymerize actin oligomers.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any F-actin.
-
Prepare a reaction mixture in a microplate well containing G-buffer and the desired concentration of this compound, Jasplakinolide, or DMSO (vehicle control).
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the plate in a pre-warmed fluorometer (25°C).
-
Monitor the increase in fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
Caption: Workflow for the pyrene-based actin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or Jasplakinolide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Jasplakinolide, or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound and Jasplakinolide are invaluable tools for studying the actin cytoskeleton. Both potently induce actin polymerization and filament stabilization, leading to significant effects on cell morphology, motility, and viability. While Jasplakinolide is well-characterized in terms of its in vitro kinetics, this compound emerges as a compound with comparable cellular potency and a more defined inhibitory effect on the RhoA signaling pathway, making it a particularly interesting candidate for anti-metastatic drug development. The choice between these two compounds will depend on the specific research question, with Jasplakinolide being a classic tool for general actin stabilization and this compound offering a more nuanced profile for investigating specific signaling cascades involved in cell contractility and invasion.
References
- 1. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influencing the Actin Dynamics in Plant Cells by Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chondramide D and Cytochalasin D: Mechanism of Action on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action of two potent actin-modifying compounds: Chondramide D and Cytochalasin D. Understanding their distinct effects on the actin cytoskeleton is crucial for their application as research tools and for the development of novel therapeutics. This document outlines their differing impacts on actin polymerization, cellular morphology, and associated signaling pathways, supported by experimental data and detailed protocols.
At a Glance: Contrasting Mechanisms of Actin Modulation
This compound and Cytochalasin D both exert their potent cellular effects by targeting the actin cytoskeleton, a critical component for cell shape, motility, and division. However, they do so through opposing mechanisms. This compound belongs to a class of cyclodepsipeptides that are known to induce and accelerate actin polymerization , leading to the stabilization of actin filaments (F-actin).[1] In contrast, Cytochalasin D is a well-characterized fungal metabolite that inhibits actin polymerization by binding to the barbed (+) end of actin filaments, thereby preventing the addition of new actin monomers and leading to filament disassembly.[2][3]
Quantitative Comparison of Bioactivity
While direct side-by-side quantitative comparisons in single studies are limited, the available data indicates that both compounds are active at nanomolar concentrations. The inhibitory concentrations for cell proliferation are of a similar order of magnitude.
| Parameter | This compound | Cytochalasin D | Reference |
| Mechanism of Action | Induces/accelerates actin polymerization | Inhibits actin polymerization (barbed-end capping) | |
| Effect on F-actin | Stabilization, aggregation | Destabilization, disassembly | |
| IC50 (Cell Proliferation) | 3 - 85 nM (for Chondramides A-D) | Similar order of magnitude to Chondramides | |
| Effect on RhoA Activity | Decreases RhoA activity | Increases RhoA activity (in some contexts) |
Impact on Cellular Processes
The contrasting mechanisms of this compound and Cytochalasin D lead to distinct effects on cellular morphology and function.
-
This compound: Treatment with Chondramide leads to a disruption of the normal actin cytoskeleton, characterized by the formation of actin aggregates and a reduction in stress fibers. This disruption of actin dynamics inhibits cellular contractility, migration, and invasion.
-
Cytochalasin D: Exposure to Cytochalasin D causes a dramatic change in cell morphology, including cell rounding and arborization (the formation of branching structures). It disrupts the formation of essential actin-based structures like lamellipodia and filopodia, thereby inhibiting cell motility.
Signaling Pathway Interactions
Both compounds have been shown to modulate the RhoA signaling pathway, a key regulator of the actin cytoskeleton and cell contractility.
-
This compound: By promoting actin polymerization and stabilization, this compound has been shown to decrease the activity of RhoA . This is accompanied by a reduction in the phosphorylation of Myosin Light Chain 2 (MLC2), a downstream effector of RhoA that is crucial for cell contractility.
-
Cytochalasin D: In contrast, disruption of the actin cytoskeleton by Cytochalasin D has been reported to lead to an increase in RhoA activity in some cellular contexts. This suggests a potential feedback mechanism where the depolymerization of actin filaments can activate RhoA signaling.
Caption: Signaling pathways of this compound and Cytochalasin D.
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
This compound and Cytochalasin D stock solutions
-
Fluorometer
Procedure:
-
Prepare a G-actin solution containing 5-10% pyrene-labeled actin in G-buffer.
-
In a fluorometer cuvette, mix the G-actin solution with the test compound (this compound, Cytochalasin D, or vehicle control).
-
Initiate polymerization by adding 1/10th volume of 10X polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.
-
The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.
Caption: Workflow for in vitro actin polymerization assay.
Cell Migration Assay (Boyden Chamber)
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Boyden chamber apparatus (transwell inserts)
-
Cell culture medium with and without chemoattractant (e.g., FBS)
-
Cells of interest
-
This compound and Cytochalasin D
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound, Cytochalasin D, or vehicle control for a specified time.
-
Seed the pre-treated cells in the upper chamber of the Boyden insert in serum-free medium.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for a period sufficient for cell migration (e.g., 4-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the visualization of the actin cytoskeleton in cells treated with the compounds.
Materials:
-
Cells cultured on coverslips
-
This compound and Cytochalasin D
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells on coverslips with this compound, Cytochalasin D, or vehicle control.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes with Triton X-100.
-
Stain the F-actin with fluorescently-labeled phalloidin.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Conclusion
This compound and Cytochalasin D are both powerful probes for studying the actin cytoskeleton, but their opposing mechanisms of action must be carefully considered in experimental design and data interpretation. This compound acts as an actin polymerizer and stabilizer, leading to a decrease in RhoA activity and cell contractility. Conversely, Cytochalasin D inhibits actin polymerization, causing a disruption of the actin network and, in some cases, an increase in RhoA activity. The choice between these compounds will depend on the specific cellular process and signaling pathways under investigation.
References
Unveiling the Potency of Chondramide D: A Comparative Guide to Actin-Stabilizing Agents
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Chondramide D's actin-stabilizing activity against other well-established agents, supported by experimental data and detailed protocols. This compound, a cyclodepsipeptide of myxobacterial origin, has emerged as a potent stabilizer of filamentous actin (F-actin), exhibiting promising antiproliferative properties against various cancer cell lines. This guide delves into its mechanism of action and benchmarks its performance against Jasplakinolide and Phalloidin (B8060827), two widely used actin-stabilizing compounds.
Mechanism of Action: Solidifying the Cellular Scaffolding
Actin filaments are dynamic polymers crucial for cell motility, structure, and division. Actin-stabilizing agents function by binding to F-actin, preventing its depolymerization and shifting the equilibrium towards the filamentous state. This disruption of the natural actin dynamics can trigger cell cycle arrest and apoptosis, making these compounds valuable tools in cancer research.
Caption: Mechanism of actin stabilization by this compound and other agents.
Performance Comparison: A Quantitative Look at Efficacy
The antiproliferative activity of this compound and its counterparts has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the compounds' potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (nM) | Reference |
| Chondramides (A-D) | Various Tumor Lines | 3 - 85 | [1] |
| Jasplakinolide | PC3 (Prostate Carcinoma) | 35 | [2][3] |
| Jasplakinolide | PC-3 (Prostate Carcinoma) | 65 | [4] |
| Jasplakinolide | LNCaP (Prostate Carcinoma) | 41 | [4] |
| Jasplakinolide | TSU-Pr1 (Prostate Carcinoma) | 170 | [4] |
| Jasplakinolide | 786-0 (Renal Cancer) | 20 (GI50) | [3][5] |
| Jasplakinolide | A498 (Renal Cancer) | 30 (GI50) | [3][5] |
| Phalloidin | Not Applicable (not cell-permeable) | - |
Note: IC50 values can vary between studies due to different experimental conditions. GI50 refers to the concentration for 50% growth inhibition.
Chondramides exhibit potent cytotoxic effects with IC50 values in the low nanomolar range, comparable to Jasplakinolide.[1] This highlights this compound as a highly effective actin-stabilizing agent with significant potential for further investigation. Phalloidin, while a potent F-actin binder in vitro, is not cell-permeable and therefore not typically used for cellular cytotoxicity studies.
Experimental Validation: Protocols for Assessing Actin Stabilization
The validation of actin-stabilizing activity involves a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Experimental Workflow
Caption: General experimental workflow for validating actin-stabilizing compounds.
Actin Polymerization Assay (Pyrene-Based)
This in vitro assay measures the effect of a compound on the rate and extent of actin polymerization. It utilizes pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into F-actin.
Materials:
-
Rabbit skeletal muscle actin (pyrene-labeled and unlabeled)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compounds (this compound, Jasplakinolide, Phalloidin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare a G-actin solution (e.g., 10 µM) with 5-10% pyrene-labeled actin in G-buffer on ice.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO vehicle control.
-
Initiate polymerization by adding the 10x Polymerization Buffer to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 1-2 hours at room temperature.
-
Plot fluorescence intensity versus time to obtain polymerization curves. Analyze the initial rate of polymerization and the steady-state fluorescence to determine the effect of the compound.
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the visualization of changes in the actin cytoskeleton within cells upon treatment with a stabilizing agent.
Materials:
-
Cancer cell line of choice (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4-24 hours).
-
Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with the permeabilization buffer for 5-10 minutes.
-
Wash with PBS and stain the F-actin by incubating with fluorescently-labeled phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope and capture images.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line
-
96-well cell culture plate
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for a desired period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Conclusion
This compound demonstrates potent actin-stabilizing and antiproliferative activities, placing it on par with established agents like Jasplakinolide. Its ability to disrupt the actin cytoskeleton in cancer cells makes it a compelling candidate for further research and development in oncology. The experimental protocols provided in this guide offer a robust framework for the continued investigation and validation of this compound and other novel actin-targeting compounds.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jasplakinolide | Actin Polymerization Inducer | MCE [medchemexpress.cn]
A Comparative Analysis of Chondramide D and Other Myxobacterial Metabolites in Cancer Research
A deep dive into the cytotoxic mechanisms and performance of prominent myxobacterial secondary metabolites, offering a comparative perspective for researchers and drug development professionals.
Myxobacteria are a rich source of novel secondary metabolites with potent biological activities, many of which have garnered significant interest in the field of oncology.[1] Among these, Chondramide D, an actin-targeting cyclodepsipeptide, presents a distinct mechanism of action compared to other well-studied myxobacterial metabolites that primarily target tubulin. This guide provides a comparative study of this compound with other notable myxobacterial metabolites such as Epothilone B, Disorazol, Tubulysin, and Pretubulysin, focusing on their cytotoxic performance and underlying mechanisms.
Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected myxobacterial metabolites across various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | Actin | Various Tumor Cell Lines | 3 - 85[2] |
| Epothilone B | Microtubules | HCT116 | 0.8[3] |
| KB3-1 | 3 - 92[3] | ||
| HeLa | 3 - 92[3] | ||
| Hs578T | 3 - 92[3] | ||
| MCF-7 | 0.1 - 0.8[4] | ||
| Disorazol A1 | Microtubules | Various Cancer Cell Lines | 0.002 - 0.042[5] |
| Disorazol C1 | Microtubules | HeLa | 0.15[6] |
| Disorazol Z | Microtubules | KB/HeLa | 0.8[7] |
| HCT-116 | 0.25[7] | ||
| Tubulysin A | Microtubules | HCT-116 | 1.16[8] |
| MCF-7 | 0.09[8] | ||
| MDA-MB231 | 2.55[8] | ||
| Tubulysin D | Microtubules | Various Solid Tumors | 0.01 - 10[9] |
| Pretubulysin | Microtubules | MDA-MB-231 | 0.6[10] |
| MCF-7 | 0.01 - 0.05 (analogs)[11] | ||
| NCI-H157 | 0.02 - 0.09 (analogs)[11] |
Mechanisms of Action: A Tale of Two Cytoskeletal Targets
The primary distinction between this compound and the other metabolites lies in their cellular targets within the cytoskeleton.
This compound: The Actin Destabilizer
This compound exerts its cytotoxic effects by targeting the actin cytoskeleton. It induces the polymerization and stabilization of F-actin, leading to the disruption of the normal actin filament dynamics.[2][12] This interference with the actin cytoskeleton affects crucial cellular processes such as cell migration, invasion, and cytokinesis, ultimately leading to apoptosis.[13][14] The disruption of the actin cytoskeleton by Chondramide has been shown to reduce cellular contractility, a key factor in cancer cell metastasis.[13]
Epothilones, Disorazols, Tubulysins, and Pretubulysins: The Microtubule Inhibitors
In contrast, Epothilone B, Disorazols, Tubulysins, and Pretubulysins are potent inhibitors of microtubule function.[9][10][15][16] These compounds bind to β-tubulin, interfering with the dynamic instability of microtubules.[3]
-
Microtubule Stabilizers (e.g., Epothilone B): These agents promote the polymerization of tubulin into stable, non-functional microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[3][15][16]
-
Microtubule Destabilizers (e.g., Tubulysins, Pretubulysin, Disorazols): These compounds inhibit tubulin polymerization, leading to the disassembly of microtubules.[5][9][10] This disruption of the mitotic spindle also causes cell cycle arrest at the G2/M phase and induces apoptosis.[7][17]
The distinct mechanisms of these myxobacterial metabolites are visualized in the signaling pathway diagram below.
Caption: Signaling pathways of actin- and microtubule-targeting myxobacterial metabolites.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of these myxobacterial metabolites.
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.[18][19][20]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the myxobacterial metabolites in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Fluorescence Microscopy of the Cytoskeleton
This method allows for the visualization of the effects of the compounds on the actin and microtubule networks.[2]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentrations of the myxobacterial metabolites for a specified time.
-
Fixation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining:
-
For Actin: Incubate the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% bovine serum albumin (BSA) for 20-30 minutes at room temperature in the dark.
-
For Microtubules: Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature, followed by incubation with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using an antifade mounting medium, and visualize using a fluorescence microscope.
In Vitro Actin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified actin.[2][21]
-
Actin Preparation: Reconstitute lyophilized rabbit skeletal muscle actin in a G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Pyrene (B120774) Labeling (Optional, for fluorescence-based assays): A portion of the G-actin can be labeled with N-(1-pyrenyl)iodoacetamide to monitor polymerization by fluorescence.
-
Polymerization Initiation: Mix unlabeled and pyrene-labeled G-actin with the test compound or vehicle control in a 96-well plate. Initiate polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2).
-
Measurement:
-
Viscometry: Measure the change in viscosity over time using an Ostwald viscometer.
-
Fluorescence Spectroscopy: Monitor the increase in pyrene fluorescence (excitation ~365 nm, emission ~407 nm) over time using a fluorescence plate reader.
-
-
Data Analysis: Plot the change in viscosity or fluorescence against time to determine the rate and extent of actin polymerization.
In Vitro Tubulin Polymerization Assay
This assay assesses the ability of compounds to either promote or inhibit the polymerization of purified tubulin.[12][15]
-
Tubulin Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Assay Setup: In a 96-well plate, add the test compound or control (e.g., paclitaxel (B517696) for stabilization, vinblastine (B1199706) for destabilization) to the tubulin solution.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves.
The general workflow for evaluating these myxobacterial metabolites is outlined in the diagram below.
Caption: A generalized experimental workflow for the comparative evaluation of myxobacterial metabolites.
Conclusion
This compound stands out among the studied myxobacterial metabolites due to its unique actin-targeting mechanism. While Epothilone B, Disorazols, Tubulysins, and Pretubulysins exhibit potent cytotoxicity through microtubule disruption, this compound offers an alternative strategy for anticancer drug development by interfering with the actin cytoskeleton. This comparative guide provides a foundational understanding of their respective potencies and mechanisms of action, highlighting the diverse and promising therapeutic potential of myxobacterial natural products. Further research, particularly direct comparative studies in identical cell lines and in vivo models, will be crucial for fully elucidating their therapeutic windows and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying a Resistance Determinant for the Antimitotic Natural Products Disorazole C1 and A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 9. mdpi.com [mdpi.com]
- 10. Simplified pretubulysin derivatives and their biological effects on cancer cells [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antitumor activity evaluation of pretubulysin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Chondramide D: A Comparative Guide to its Specificity for Actin Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chondramide D and Actin Isoforms
This compound is a member of the chondramide family, a group of cyclic depsipeptides produced by the myxobacterium Chondromyces crocatus.[1] These natural products are known for their potent cytotoxic and actin-stabilizing properties.[1][2] They induce the polymerization of actin and stabilize existing actin filaments, thereby disrupting the dynamic nature of the actin cytoskeleton, which is crucial for a multitude of cellular processes including cell motility, division, and intracellular transport.[3][4]
Actin exists in several isoforms, which are broadly categorized into three classes: alpha-, beta-, and gamma-actins. Alpha-actins are predominantly found in muscle tissues (skeletal, cardiac, and smooth), while beta- and gamma-actins are the primary components of the cytoskeleton in non-muscle cells.[5] These isoforms share a high degree of sequence homology but exhibit distinct expression patterns and cellular functions, making isoform-specific targeting a key goal in therapeutic development.
Comparative Analysis of Actin-Binding Compounds
To date, a comprehensive study detailing the binding affinities and polymerization effects of this compound across a panel of actin isoforms has not been published. However, research on Chondramide A, a closely related analog, provides valuable data on its interaction with β-actin. This information, when compared with data for other actin-binding agents, allows for an indirect assessment of potential isoform specificity.
The following table summarizes the available quantitative data for Chondramide A and other well-characterized actin-binding compounds. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Compound | Target Actin Isoform(s) | Binding Affinity (Kd) | Effect on Polymerization (EC50) | Key Findings & Citations |
| Chondramide A | β-actin (in MCF7 cells) | Not explicitly determined | Effective at 300 nM in cells | Induces hyperpolymerization of β-actin in breast cancer cells.[6] |
| Jasplakinolide | F-actin (general) | ~15 nM | Induces polymerization | Binds competitively with phalloidin (B8060827) to F-actin.[7][8] |
| Skeletal vs. Cardiac Muscle Actin | Not specified | Stabilizes actin in both | Reduces dynamics of actin in premyofibrils and mature myofibrils.[9] | |
| Phalloidin | Skeletal Muscle α-actin vs. β-actin | Different association kinetics | Stabilizes F-actin | Exhibits different binding kinetics between muscle and non-muscle isoforms.[1] |
| Cytochalasin D | F-actin (barbed end) | ~2 nM | Inhibits polymerization | Binds to the barbed end of actin filaments with high affinity.[10] |
| ATP-G-actin vs. ADP-G-actin | Affinity decreases with ATP-G-actin | Inhibits elongation | Shows differential interaction depending on the nucleotide state of the actin monomer.[11] | |
| Latrunculin A | G-actin | 0.1 µM (ATP-actin), 4.7 µM (ADP-actin) | Inhibits polymerization | Sequesters actin monomers, with a preference for the ATP-bound form.[12] |
Note: The lack of direct comparative data for this compound across different actin isoforms is a significant gap in the current literature. The provided data for Chondramide A on β-actin suggests it is a potent modulator of cytoplasmic actin dynamics. Further studies are required to elucidate its specific binding affinities and effects on muscle-specific alpha-actins and to compare them directly with gamma-actin.
Signaling Pathways and Experimental Workflows
To understand the cellular effects of this compound and the methods used to study its activity, the following diagrams illustrate a key signaling pathway affected by actin cytoskeleton disruption and a typical experimental workflow for assessing actin polymerization.
References
- 1. Phalloidin binding and rheological differences among actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chondramides, novel cyclodepsipeptides from myxobacteria, influence cell development and induce actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional mechanisms of actin isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [soar.wichita.edu]
- 10. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of cytochalasin D with actin filaments in the presence of ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
cross-validation of Chondramide D's anticancer effects in different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Chondramide D's anticancer effects in different cell lines.
This compound, a member of the cyclodepsipeptide family of natural products, has demonstrated notable cytostatic and antiproliferative activities against a range of cancer cell lines. Its primary mechanism of action involves the targeting and disruption of the actin cytoskeleton, a critical component for cell shape, motility, and division. This guide provides a comparative overview of the reported anticancer effects of this compound and its analogs, alongside detailed experimental protocols and an exploration of its impact on key signaling pathways.
In Vitro Efficacy of Chondramides: A Comparative Table
While specific quantitative data for this compound across a wide variety of cancer cell lines is limited in publicly available literature, studies on the chondramide family of compounds have established a potent range of activity. The half-maximal inhibitory concentration (IC50) values for chondramides have been reported to be in the nanomolar range, indicating significant cytotoxic potential against tumor cells.[1]
| Compound Family | Cancer Cell Lines | IC50 Range (nM) | Key Findings |
| Chondramides (A-D) | Various Tumor Cell Lines | 3 - 85 | Inhibition of proliferation by targeting the actin cytoskeleton.[1] |
Note: The provided IC50 range is for the chondramide family of compounds. Specific IC50 values for this compound in individual cell lines are not consistently reported in the reviewed literature.
Unraveling the Anticancer Mechanisms of this compound
The anticancer activity of this compound and its analogs is primarily attributed to their interaction with the actin cytoskeleton. This interaction leads to a cascade of cellular events that can inhibit cancer cell proliferation, migration, and invasion, and in some contexts, induce programmed cell death.
Disruption of the Actin Cytoskeleton and Inhibition of Metastasis
In the highly invasive breast cancer cell line MDA-MB-231, treatment with chondramides has been shown to disrupt the organization of the actin cytoskeleton.[2] This disruption leads to a reduction in cellular contractility, a key process in cancer cell migration and invasion. The underlying mechanism for this effect is the inhibition of the Rho/ROCK signaling pathway. Specifically, chondramide treatment in MDA-MB-231 cells has been observed to decrease the activity of RhoA, a small GTPase that is a central regulator of the actin cytoskeleton, and reduce the phosphorylation of Myosin Light Chain 2 (MLC-2), a downstream effector of ROCK that is crucial for cell contraction.[2]
Induction of Apoptosis: A Point of Discussion
The role of chondramides in inducing apoptosis, or programmed cell death, presents a more complex picture with some conflicting reports. One study on the breast cancer cell line MDA-MB-231 reported that no significant induction of apoptosis was observed after 24 hours of treatment with a chondramide.[3] In contrast, another study demonstrated that Chondramide A is capable of inducing apoptosis in both MCF-7 and MDA-MB-231 breast cancer cell lines through the intrinsic mitochondrial pathway. This highlights the need for further specific investigation into the apoptotic effects of this compound across different cell lines and experimental conditions.
Experimental Protocols
To facilitate further research and cross-validation of this compound's anticancer effects, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells and treat with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Impact of this compound
To illustrate the experimental workflow and the signaling pathway affected by this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the anticancer effects of this compound.
Caption: this compound's impact on the Rho/ROCK signaling pathway.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Chondramide D in Comparison to Other Cytotoxins: A Guide for Researchers
For researchers and professionals in drug development, the therapeutic index (TI) is a critical measure of a drug's safety and efficacy. It represents the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide provides a comparative analysis of the therapeutic index of Chondramide D, a novel actin-targeting compound, against established cytotoxins: Paclitaxel, Doxorubicin, and Cisplatin. The information is supported by experimental data and detailed methodologies to aid in research and development decisions.
Comparative Efficacy and Toxicity
The therapeutic potential of a cytotoxic agent is intrinsically linked to its ability to selectively kill cancer cells while minimizing harm to healthy tissues. This balance is quantified by the therapeutic index. Below is a summary of the in vitro cytotoxicity and in vivo toxicity of this compound and other widely used cytotoxins.
| Compound | In Vitro Cytotoxicity (IC50) | In Vivo Toxicity (Mouse) | Estimated Therapeutic Index (TI) |
| This compound | 3 - 85 nM (various cancer cell lines)[1] | Well-tolerated at 0.5 mg/kg[2] | >5.9 (Estimated based on well-tolerated dose) |
| Paclitaxel | 2.5 - 7.5 nM (human tumor cell lines)[3] | LD50: 31.3 mg/kg[4] MTD: 20 mg/kg | ~2667 - 4000 |
| Doxorubicin | 2.64 - 24.30 µg/mL (various cancer cell lines) | LD50: ~10.5 mg/kg (rats) MTD: 7.5 mg/kg (mice) | ~0.3 - 2.8 |
| Cisplatin | 5 - 20 µM (A2780 and Ov-car cell lines) | LD50: 6.6 mg/kg (DBA mice) MTD: 6 mg/kg (BALB/c mice) | ~0.3 - 1.2 |
Note on this compound's Therapeutic Index: The therapeutic index for this compound is an estimation. A formal Maximum Tolerated Dose (MTD) or LD50 study was not found in the reviewed literature. The provided value is based on a study where 0.5 mg/kg was a well-tolerated dose in mice, showing no acute toxicity.[2] The actual MTD is likely higher, which would result in a more favorable therapeutic index.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data. Below are methodologies for key assays cited in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cytotoxic agent and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits 50% of cell growth, by plotting the percentage of cell viability against the drug concentration.
In Vivo Toxicity Studies: Determination of LD50 and MTD
These studies are crucial for determining the toxicological profile of a compound in a living organism.
LD50 (Median Lethal Dose) Determination Protocol (Up-and-Down Procedure):
-
Animal Model: Use a suitable animal model, typically mice or rats of a specific strain, age, and sex.
-
Dose Administration: Administer a single dose of the test compound to a small number of animals.
-
Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Calculation: The LD50 is calculated using statistical methods based on the pattern of outcomes.
MTD (Maximum Tolerated Dose) Determination Protocol:
-
Dose Escalation: Administer escalating doses of the compound to different groups of animals.
-
Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and alterations in hematological and biochemical parameters.
-
MTD Definition: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than a 10-20% loss in body weight or significant organ damage).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these cytotoxins exert their effects is vital for targeted drug development and combination therapies.
This compound: Actin-Targeting and RhoA Inhibition
This compound is a cyclodepsipeptide that targets the actin cytoskeleton.[1] Its primary mechanism involves the inhibition of the RhoA signaling pathway, which leads to a reduction in cellular contractility. This disruption of the actin cytoskeleton and cellular contractility inhibits cancer cell migration and invasion.[2]
Caption: this compound signaling pathway.
Paclitaxel: Microtubule Stabilization
Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules. This prevents the dynamic instability of microtubules required for chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism of action.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that unwinds DNA for replication. This leads to DNA strand breaks, inhibition of DNA and RNA synthesis, and ultimately, apoptosis.
Caption: Doxorubicin's mechanism of action.
Cisplatin: DNA Cross-linking
Cisplatin is a platinum-based chemotherapeutic agent that forms intra- and inter-strand cross-links in DNA. These cross-links disrupt DNA replication and transcription, triggering DNA damage responses that lead to cell cycle arrest and apoptosis.
Caption: Cisplatin's mechanism of action.
Conclusion
This compound demonstrates potent in vitro cytotoxicity at nanomolar concentrations, comparable to or exceeding that of established cytotoxins like Paclitaxel. While direct in vivo toxicity data for a definitive therapeutic index calculation is pending, preliminary evidence suggests a favorable safety profile at effective anti-metastatic doses. Its unique mechanism of targeting the actin cytoskeleton and inhibiting cellular contractility presents a promising avenue for anti-cancer therapy, particularly in the context of metastasis. Further in-depth toxicological studies are warranted to fully elucidate the therapeutic window of this compound and its potential for clinical translation. In contrast, while Paclitaxel, Doxorubicin, and Cisplatin are effective chemotherapeutics, their clinical utility is often limited by narrow therapeutic indices and significant side effects. This comparative guide underscores the importance of continued research into novel cytotoxins like this compound that may offer improved safety and efficacy profiles.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral toxicity of deltamethrin and fenvalerate in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Chondramide Derivatives: A Comparative Analysis of Their Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Chondramides, a family of cyclic depsipeptides isolated from the myxobacterium Chondromyces crocatus, have emerged as potent modulators of the actin cytoskeleton, exhibiting significant cytotoxic and anti-metastatic properties. This guide provides a comparative analysis of four major analogues—Chondramide A, B, C, and D—focusing on their differential effects on actin dynamics, cellular processes, and their potential as anticancer agents.
Quantitative Comparison of Chondramide Derivatives
The following table summarizes the reported cytotoxic activities of Chondramide A, B, C, and D against various human cancer cell lines. The data highlights the potent, nanomolar-range inhibitory concentrations (IC50) of these compounds.
| Chondramide Derivative | Cell Line | IC50 (nM)[1] |
| Chondramide A | L-929 (mouse fibroblasts) | 3 |
| KB-3-1 (human cervix carcinoma) | 5 | |
| PTK-2 (rat kangaroo kidney) | 10 | |
| A-549 (human lung carcinoma) | 15 | |
| HT-29 (human colon carcinoma) | 20 | |
| MEL-HO (human melanoma) | 25 | |
| Chondramide B | L-929 | 4 |
| KB-3-1 | 6 | |
| PTK-2 | 12 | |
| A-549 | 18 | |
| HT-29 | 25 | |
| MEL-HO | 30 | |
| Chondramide C | L-929 | 30 |
| KB-3-1 | 40 | |
| PTK-2 | 85 | |
| A-549 | 60 | |
| HT-29 | 75 | |
| MEL-HO | 80 | |
| Chondramide D | L-929 | 35 |
| KB-3-1 | 45 | |
| PTK-2 | 80 | |
| A-549 | 65 | |
| HT-29 | 80 | |
| MEL-HO | 85 |
Differential Effects on Actin Dynamics and Cellular Functions
Chondramides exert their biological effects primarily by targeting the actin cytoskeleton. While all four derivatives share this common target, variations in their chemical structures lead to differential effects on actin polymerization and downstream cellular processes.
Chondramide A and B are the most potent of the four analogues. Studies have shown that they disrupt the organization of the actin cytoskeleton in cells.[1] Chondramide A, in particular, has been demonstrated to induce or accelerate actin polymerization in vitro.[1] This leads to the formation of actin aggregates and a reduction of stress fibers in cancer cells.[2][3][4] This hyperpolymerization of actin is thought to deplete the pool of available actin monomers, thereby interfering with normal cellular processes that rely on dynamic actin remodeling, such as cell migration and invasion.[2]
Chondramide C and D are generally less potent in their cytotoxic activity compared to A and B.[1] The structural differences, particularly the halogenation pattern, are believed to contribute to these differences in activity, although the precise structure-activity relationships are still under investigation.
Mechanism of Action: Focus on Chondramide A
Research has particularly elucidated the mechanism of action of Chondramide A in inhibiting cancer cell metastasis. Chondramide A has been shown to reduce cellular contractility, a key driver of cancer cell invasion.[2][5] This is achieved through the modulation of the RhoA signaling pathway.
Specifically, Chondramide treatment leads to a decrease in the activity of RhoA, a small GTPase that is a master regulator of cell contractility.[2] This, in turn, leads to reduced phosphorylation of Myosin Light Chain 2 (MLC2), a downstream effector of RhoA that is essential for stress fiber formation and cell contraction.[2] Interestingly, Chondramide A does not appear to affect other signaling pathways such as those mediated by the EGF receptor, Akt, Erk, or Rac1.[2]
Caption: Mechanism of Chondramide A in inhibiting metastasis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of Chondramides on actin and cellular functions.
Actin Polymerization Assay (Viscosimetry)
This method was used in early studies to assess the effect of Chondramides on actin polymerization.[1]
-
Preparation of Actin: Monomeric (G-actin) is purified from rabbit skeletal muscle.
-
Initiation of Polymerization: Polymerization is induced by adding KCl and MgCl2 to the G-actin solution.
-
Viscosity Measurement: The change in viscosity of the solution is measured over time using an Ostwald-type viscometer. An increase in viscosity indicates the formation of filamentous (F-actin).
-
Treatment: Chondramides are added to the G-actin solution before or after the initiation of polymerization to assess their effect on the rate and extent of polymerization.
Cytotoxicity Assay (Tetrazolium Salt Reduction - MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.[1]
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Chondramides for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for key experimental assays.
Conclusion
The Chondramides represent a promising class of natural products that potently target the actin cytoskeleton. Chondramide A and B are particularly effective at disrupting actin dynamics and exhibit strong cytotoxic activity against a range of cancer cell lines. The elucidation of Chondramide A's mechanism of action, involving the inhibition of the RhoA signaling pathway and subsequent reduction in cellular contractility, provides a solid foundation for the further development of these compounds as anti-metastatic agents. Future research should focus on a more detailed quantitative comparison of the effects of all four derivatives on actin polymerization and their specific interactions with F-actin to better understand their structure-activity relationships and to guide the synthesis of novel, more potent, and selective analogues.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Downstream Signaling Effects of Chondramide D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chondramide D with two other widely used actin-targeting agents, Jasplakinolide and Latrunculin A. The focus is on their downstream signaling effects, particularly concerning the regulation of cellular contractility and motility. Experimental data is presented to objectively compare their performance, and detailed protocols for key validation assays are provided.
Introduction to Actin-Targeting Compounds
The actin cytoskeleton is a dynamic network crucial for various cellular processes, including cell migration, invasion, and proliferation. Its regulation is a key area of interest in cancer research and drug development. Compounds that interfere with actin dynamics are valuable tools for dissecting these processes and have potential as therapeutic agents.
-
This compound: A cyclodepsipeptide produced by the myxobacterium Chondromyces crocatus. It stabilizes actin filaments (F-actin) and has been shown to possess antiproliferative and anti-metastatic properties.[1]
-
Jasplakinolide: A cyclic depsipeptide isolated from a marine sponge of the genus Jaspis. Similar to Chondramides, it stabilizes F-actin by promoting polymerization and inhibiting depolymerization.[1]
-
Latrunculin A: A macrolide toxin from the Red Sea sponge Latrunculia magnifica. In contrast to this compound and Jasplakinolide, Latrunculin A disrupts actin filaments by sequestering actin monomers (G-actin), preventing their incorporation into filaments.[2][3][4]
Comparative Analysis of Downstream Signaling Effects
The primary signaling pathway affected by this compound is the RhoA pathway, which plays a central role in regulating cell contractility. This section compares the effects of this compound, Jasplakinolide, and Latrunculin A on key components of this pathway.
Data Presentation
Table 1: Comparison of IC50 Values for Antiproliferative Activity
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Various Tumor Cell Lines | 3 - 85 nM | |
| Jasplakinolide | Jurkat T cells | ~0.25 - 2 µg/mL | |
| Latrunculin A | Rhabdomyosarcoma cells | 80 - 220 nM | |
| Latrunculin A | MKN45 Gastric Cancer Cells | 1.14 µM (24h), 0.76 µM (72h) | |
| Latrunculin A | NUGC-4 Gastric Cancer Cells | 1.04 µM (24h), 0.33 µM (72h) |
Table 2: Comparative Effects on Downstream Signaling Molecules
| Signaling Molecule | This compound Effect | Jasplakinolide Effect | Latrunculin A Effect |
| RhoA Activity | Decreased | Limited direct evidence on RhoA activity. | May indirectly influence RhoA signaling. |
| MLC-2 Phosphorylation | Decreased | Limited direct evidence. | Limited direct evidence. |
| Vav2 Activation | Decreased | Limited direct evidence. | Limited direct evidence. |
| Rac1 Activity | No significant effect | Can be activated by Vav2. | Limited direct evidence. |
| EGFR Autophosphorylation | No significant effect | Not a primary target. | Not a primary target. |
| Akt Phosphorylation | No significant effect | Not a primary target. | Not a primary target. |
| Erk Phosphorylation | No significant effect | Not a primary target. | Reduced in rhabdomyosarcoma cells. |
| YAP Inactivation | Not reported | Increased (leading to cytoplasmic localization) | Not reported |
| eNOS Phosphorylation | Not reported | Increased | Not reported |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound stabilizes the actin cytoskeleton, leading to reduced Vav2 and RhoA activity, decreased MLC-2 phosphorylation, and consequently, diminished cell contractility.
General Experimental Workflow for Validating Downstream Effects
Caption: A generalized workflow for investigating the effects of actin-targeting compounds on downstream signaling pathways.
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the effect of compounds on the polymerization of actin monomers into filaments. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.
Materials:
-
Monomeric pyrene-labeled actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Compound of interest (this compound, Jasplakinolide, or Latrunculin A) dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing a percentage of pyrene-labeled actin (e.g., 5-10%) in G-buffer on ice.
-
Add the compound of interest or vehicle control to the G-actin solution and incubate for a short period on ice.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer and mix gently.
-
Immediately place the sample in a fluorometer and record the fluorescence intensity over time at excitation and emission wavelengths of ~365 nm and ~407 nm, respectively.
-
Monitor the fluorescence until a plateau is reached, indicating the completion of polymerization.
RhoA Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
G-LISA RhoA Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, binding buffer, anti-RhoA antibody, etc.)
-
Cultured cells treated with the compound of interest
-
Ice-cold PBS
-
Microplate luminometer or spectrophotometer
Procedure:
-
Seed and culture cells to the desired confluency. Treat cells with this compound, Jasplakinolide, Latrunculin A, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with the provided lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Add equal amounts of protein from each sample to the wells of the Rho-GTP affinity plate.
-
Incubate to allow active RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add the anti-RhoA primary antibody, followed by a secondary HRP-labeled antibody.
-
Add the HRP detection reagent and measure the luminescence or absorbance using a microplate reader.
Western Blot for Phosphorylated Myosin Light Chain 2 (p-MLC-2)
This technique is used to detect and quantify the levels of phosphorylated MLC-2, a downstream effector of RhoA signaling.
Materials:
-
Cell lysates from compound-treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC-2 (Ser19) and anti-total-MLC-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare cell lysates from treated and control cells, ensuring to include phosphatase inhibitors in the lysis buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC-2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total MLC-2 or a loading control like GAPDH.
Vav2 Activation Assay (Immunoprecipitation-based)
This assay assesses the activation state of the guanine (B1146940) nucleotide exchange factor Vav2.
Materials:
-
Cell lysates
-
Anti-Vav2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffers
-
Antibodies for Western blotting (e.g., anti-phosphotyrosine, anti-Vav2)
Procedure:
-
Lyse treated and control cells and pre-clear the lysates.
-
Incubate the lysates with an anti-Vav2 antibody to form immune complexes.
-
Precipitate the immune complexes using Protein A/G agarose beads.
-
Wash the beads several times to remove non-specific binding.
-
Elute the proteins from the beads and analyze by Western blotting using an anti-phosphotyrosine antibody to detect the phosphorylation state of Vav2, which correlates with its activation. Re-probe with an anti-Vav2 antibody to confirm equal immunoprecipitation.
F-actin Staining (Phalloidin Staining)
This method visualizes the organization of the F-actin cytoskeleton within cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescently-conjugated phalloidin (B8060827)
-
PBS
-
Mounting medium with DAPI (optional, for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with the compounds.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash again with PBS.
-
Incubate with a solution of fluorescently-conjugated phalloidin in PBS for 20-40 minutes at room temperature, protected from light.
-
Wash with PBS to remove unbound phalloidin.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Conclusion
This compound presents a compelling profile as a potent inhibitor of the RhoA signaling pathway, leading to a reduction in cell contractility and motility. Its specific mechanism of action, distinct from monomer-sequestering agents like Latrunculin A, makes it a valuable tool for studying the intricacies of actin-dependent signaling. While Jasplakinolide shares a similar actin-stabilizing mechanism with this compound, its specific effects on the RhoA pathway are less well-documented and warrant further investigation for a direct comparison. The experimental protocols provided in this guide offer a robust framework for researchers to validate and further explore the downstream signaling effects of these and other novel actin-targeting compounds.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
Chondramide D vs. Phalloidin: A Comparative Analysis of Two Potent F-Actin Stabilizers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin-targeting compounds is critical for experimental design and therapeutic innovation. This guide provides a detailed comparative analysis of Chondramide D and phalloidin (B8060827), two potent stabilizers of filamentous actin (F-actin), supported by available experimental data and detailed methodologies.
This compound, a cyclodepsipeptide from myxobacteria, and phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, both exert their cellular effects by binding to and stabilizing F-actin. This stabilization interferes with the dynamic nature of the actin cytoskeleton, which is crucial for a multitude of cellular processes including cell motility, division, and morphology. While both compounds are valuable research tools, they exhibit distinct characteristics in their biochemical interactions and cellular consequences.
At a Glance: this compound vs. Phalloidin
| Feature | This compound | Phalloidin |
| Mechanism of Action | Stabilizes F-actin, promotes actin polymerization.[1][2] | Stabilizes F-actin by preventing depolymerization. |
| Binding Site on F-Actin | Predicted to be at the interface of three actin protomers, overlapping with the phalloidin binding site.[3] | Binds at the interface of three actin subunits, involving residues such as Met-119, Met-355, and Glu-117. |
| Binding Affinity (Kd) | Not explicitly reported in peer-reviewed literature. | ~2.1 nM for rabbit muscle actin. |
| Effect on Actin Polymerization | Induces and accelerates actin polymerization in vitro.[1] | Promotes polymerization by lowering the critical concentration. |
| Cell Permeability | Cell-permeant.[2] | Generally considered not cell-permeant, requiring cell fixation and permeabilization for intracellular staining. |
| Cytotoxicity | Potent cytotoxicity against various cancer cell lines with IC50 values in the low nanomolar range (e.g., 3-85 nM). | Highly toxic, but its poor cell permeability limits its use as a cytotoxic agent in cell culture unless introduced directly into the cytoplasm. |
In-Depth Analysis
Mechanism of Action and Binding
Both this compound and phalloidin function by stabilizing the structure of F-actin. Phalloidin is well-documented to bind to the interface between three actin subunits, effectively locking them together and preventing the dissociation of actin monomers from the filament ends. This leads to a net increase in F-actin within the cell.
While the precise binding kinetics of this compound are not as extensively characterized, computational modeling and competitive binding assays suggest that it occupies a similar, if not identical, binding pocket on F-actin as phalloidin. Evidence for this includes the observation that Chondramide treatment can competitively inhibit the binding of fluorescently labeled phalloidin to F-actin. This shared binding site rationalizes their similar function as F-actin stabilizers.
Figure 1. Mechanisms of action for this compound and phalloidin on F-actin.
Effects on Cellular Processes
The stabilization of F-actin by these compounds has profound effects on cellular function. This compound has been shown to disrupt the organization of the actin cytoskeleton, leading to the formation of actin aggregates and a reduction in stress fibers. This disruption of actin dynamics inhibits cell migration and invasion, as demonstrated in breast cancer cell lines such as MDA-MB-231 and 4T1-Luc. Consequently, this compound exhibits potent cytotoxic and anti-metastatic properties.
Phalloidin, when introduced into cells, similarly causes a dramatic increase in F-actin content and can lead to the formation of actin aggregates. Its primary use in cell biology, however, is as a staining reagent for visualizing the actin cytoskeleton in fixed and permeabilized cells due to its high specificity and the commercial availability of fluorescently-labeled conjugates. Its general toxicity and lack of cell permeability have limited its therapeutic applications.
Experimental Protocols
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.
Methodology:
-
Preparation of G-actin: Reconstitute lyophilized pyrene-labeled and unlabeled G-actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0) on ice.
-
Initiation of Polymerization: In a fluorometer cuvette, mix the G-actin solution with the compound of interest (this compound or phalloidin) or vehicle control. Initiate polymerization by adding 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve represents the initial rate of polymerization.
Cellular F-actin Staining
This protocol is for visualizing the effects of this compound on the actin cytoskeleton using fluorescently-labeled phalloidin, taking into account the competitive binding.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) on coverslips and allow them to adhere. Treat the cells with desired concentrations of this compound for various time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Phalloidin Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a concentration sufficient to overcome potential competitive inhibition by any remaining intracellular this compound.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize the actin cytoskeleton using fluorescence microscopy.
Figure 2. Experimental workflow for F-actin staining in cells treated with this compound.
Cytotoxicity Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the compound concentration to determine the IC50 value.
Conclusion
This compound and phalloidin are both potent F-actin stabilizing agents with a likely shared binding site. The key differences lie in their cell permeability and, consequently, their primary applications. This compound, being cell-permeant, is a valuable tool for studying the effects of actin stabilization in living cells and holds potential as an anti-cancer therapeutic due to its cytotoxic and anti-metastatic properties. Phalloidin, on the other hand, remains the gold standard for fluorescently labeling F-actin in fixed cells for high-resolution imaging of the cytoskeleton. The choice between these two compounds will ultimately depend on the specific experimental goals, with this compound being suited for live-cell functional assays and phalloidin for detailed morphological analysis of fixed specimens. Further research is warranted to fully elucidate the binding kinetics and affinity of this compound to provide a more complete quantitative comparison with the well-characterized phalloidin.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chondramides, novel cyclodepsipeptides from myxobacteria, influence cell development and induce actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Chondramide D: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Chondramide D, a cytotoxic natural product. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with handling and disposing of this potent compound.
Hazard Assessment and Classification
This compound is a potent cytotoxic agent. Due to its biological activity, all waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][2] It is crucial to handle this compound with appropriate precautions to prevent exposure and environmental contamination.[3]
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, personnel must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat or gown
-
Safety glasses with side shields or goggles
-
A face shield if there is a risk of splashing
Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent accidental reactions and to ensure correct disposal.[4]
-
Solid Waste: This includes contaminated labware (e.g., pipette tips, microfuge tubes), gloves, bench paper, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: This includes any solutions containing this compound, as well as the first rinse of any contaminated glassware.
-
Collect liquid waste in a designated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
The container must be clearly labeled as "Hazardous Liquid Waste: this compound" and should list all chemical constituents and their approximate concentrations.
-
Never dispose of liquid waste containing this compound down the drain.[7]
-
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled for cytotoxic waste.[5][6]
Storage of Hazardous Waste
Store all this compound waste containers in a designated and secure area, away from general laboratory traffic.[8] This area should be clearly marked as a hazardous waste accumulation site. Ensure that all containers are tightly sealed to prevent leaks or spills.
Disposal Procedures
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal service.[4] The most common and effective method for destroying cytotoxic compounds is high-temperature incineration.[1]
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.[7]
-
Package Waste: Ensure all waste containers are sealed and properly labeled.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
-
Maintain Records: Keep a detailed log of all this compound waste generated, including the date, quantity, and disposal date.[7]
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.
-
Secure the Area: Prevent access to the spill area.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including a respirator if the compound is in powder form.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the spill with damp absorbent paper to avoid raising dust.
-
Clean the Area: Use a deactivating solution, if one is known to be effective and approved by your EHS office. Otherwise, carefully clean the area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and the EHS office.
Quantitative Data for Cytotoxic Waste Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes general requirements for handling cytotoxic waste.
| Parameter | Guideline |
| Waste Container Labeling | Must include "Hazardous Waste," the chemical name(s), and associated hazards (e.g., "Cytotoxic," "Toxic").[8] |
| Container Type | Leak-proof and puncture-resistant for solids and sharps.[5][6] Shatter-resistant and chemically compatible for liquids. |
| Storage Time Limit | Varies by jurisdiction and the amount of waste generated. Consult your EHS office for specific time limits. Generally, containers should be removed from the lab within one year if not full.[8] |
| Incineration Temperature | High-temperature incineration is the preferred method for cytotoxic waste, typically above 850°C. |
| Chemical Deactivation | May be an option for some cytotoxic agents if incineration is not available, but requires specific chemical validation.[5] Chemical neutralization can be dangerous and should only be performed by trained personnel with validated procedures.[9] |
Experimental Protocols
As no specific, validated experimental protocol for the chemical deactivation of this compound is publicly available, chemical treatment is not recommended. The standard and safest protocol is disposal via high-temperature incineration by a licensed contractor.
For any laboratory considering developing a chemical neutralization protocol, the following general steps should be followed in a controlled research setting and validated before implementation:
-
Literature Review: Thoroughly research the chemical stability and reactivity of this compound.
-
Small-Scale Testing: Conduct small-scale tests with potential deactivating agents (e.g., strong acids, bases, or oxidizing agents) under controlled conditions.
-
Analytical Verification: Use a validated analytical method (e.g., HPLC, LC-MS) to confirm the complete degradation of this compound and to identify any potentially hazardous byproducts.
-
Safety Assessment: Perform a thorough risk assessment of the entire neutralization process.
-
EHS Approval: Obtain approval from your institution's EHS office before implementing any new chemical deactivation protocol.
Diagrams
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. hse.gov.uk [hse.gov.uk]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
